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2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- Documentation Hub

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  • Product: 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-
  • CAS: 446876-96-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-tosyloxy-2-butanone: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis and drug discovery, the strategic use of highly reactive intermediates is paramount for the effici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly reactive intermediates is paramount for the efficient construction of complex molecular architectures. Among these, alkylating agents bearing a sulfonate ester, such as 4-tosyloxy-2-butanone, also known as 3-oxobutyl p-toluenesulfonate, represent a class of exceptionally versatile reagents. While a specific CAS Registry Number for 4-tosyloxy-2-butanone is not readily found in public databases, its role as a potent electrophile can be inferred from the well-established chemistry of tosylates. This guide provides a comprehensive overview of the synthesis, predicted chemical properties, and expected reactivity of 4-tosyloxy-2-butanone. By converting the hydroxyl group of its precursor, 4-hydroxy-2-butanone, into a tosylate, a poor leaving group is transformed into an excellent one, thereby activating the molecule for a wide range of nucleophilic substitution reactions. This transformation is a cornerstone of synthetic strategy, enabling the introduction of diverse functionalities and the construction of key carbon-carbon and carbon-heteroatom bonds. This guide will serve as a technical resource for researchers, providing insights into the synthesis of this reactive intermediate and its potential applications as a building block in the development of novel pharmaceuticals and other functional molecules.

Synthesis of 4-tosyloxy-2-butanone

The synthesis of 4-tosyloxy-2-butanone is a two-step process that begins with the preparation of its precursor, 4-hydroxy-2-butanone. This is followed by the tosylation of the hydroxyl group.

Part 1: Synthesis of 4-hydroxy-2-butanone (CAS: 590-90-9)

4-Hydroxy-2-butanone is a valuable bifunctional molecule containing both a ketone and a hydroxyl group, making it a versatile starting material in organic synthesis.[1][2] It serves as a key intermediate in the production of various pharmaceuticals and flavor compounds.[3] The most common industrial method for its synthesis is the aldol condensation of acetone and formaldehyde.[2]

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The reaction proceeds through a base-catalyzed aldol addition mechanism. A base, typically a hydroxide ion, deprotonates the α-carbon of acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated by water to yield 4-hydroxy-2-butanone.[2]

Aldol Condensation acetone Acetone enolate Acetone Enolate acetone->enolate + OH⁻ formaldehyde Formaldehyde base OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide + Formaldehyde product 4-Hydroxy-2-butanone alkoxide->product + H₂O

Figure 1: Base-Catalyzed Aldol Condensation Pathway.

Experimental Protocol: Laboratory-Scale Synthesis of 4-hydroxy-2-butanone [2]

  • Materials:

    • Acetone

    • Formaldehyde solution (e.g., 37% in water)

    • Sodium hydroxide (NaOH) or other suitable base

    • Dilute acid (e.g., acetic acid) for neutralization

    • Anhydrous sodium sulfate or magnesium sulfate for drying

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath, a dilute aqueous solution of sodium hydroxide (e.g., 5%) is prepared.

    • Acetone is added to the basic solution.

    • The formaldehyde solution is added dropwise to the stirred acetone-alkali mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at a low temperature for several hours to ensure complete reaction.

    • The reaction is then neutralized with a dilute acid, such as acetic acid.

    • The excess acetone is removed under reduced pressure.

    • The aqueous solution is extracted with an organic solvent like diethyl ether or ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent is removed by distillation to yield crude 4-hydroxy-2-butanone.

    • The product can be further purified by vacuum distillation.

Part 2: Tosylation of 4-hydroxy-2-butanone

The conversion of the hydroxyl group of 4-hydroxy-2-butanone to a tosylate is a standard procedure in organic synthesis that dramatically enhances its reactivity towards nucleophiles.

Reaction Mechanism: Tosylation

The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction. This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.

Tosylation Reaction alcohol 4-Hydroxy-2-butanone intermediate Oxonium Intermediate alcohol->intermediate + TsCl tscl p-Toluenesulfonyl Chloride (TsCl) base Pyridine product 4-tosyloxy-2-butanone intermediate->product + Pyridine hcl_salt Pyridinium Chloride product->hcl_salt

Figure 2: General Mechanism of Alcohol Tosylation.

Experimental Protocol: General Procedure for the Tosylation of an Alcohol

  • Materials:

    • 4-hydroxy-2-butanone

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or triethylamine (as solvent and base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-hydroxy-2-butanone in pyridine or a mixture of dichloromethane and triethylamine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride to the solution while stirring.

    • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 4-tosyloxy-2-butanone.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Chemical Structure and Predicted Physicochemical Properties

The structure of 4-tosyloxy-2-butanone combines the butan-2-one backbone with a p-toluenesulfonate ester at the 4-position.

Molecular Structure:

Figure 3: Chemical Structure of 4-tosyloxy-2-butanone.

Predicted Physicochemical Properties:

Due to the absence of a specific CAS number and experimental data, the following properties are estimated based on the structure and data from analogous compounds such as 4-acetoxy-2-butanone (CAS: 10150-87-5).[4]

PropertyPredicted Value
Molecular Formula C₁₁H₁₄O₄S
Molecular Weight 242.29 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point Significantly higher than 4-hydroxy-2-butanone (which is 73-76 °C/12 mmHg)[5]
Solubility Soluble in most organic solvents (e.g., DCM, ether, ethyl acetate); likely insoluble in water
Density Expected to be greater than 1.0 g/mL

Predicted Spectral Data

The following are predictions for the key features in the NMR, IR, and mass spectra of 4-tosyloxy-2-butanone, based on the known spectra of 4-hydroxy-2-butanone and the characteristic signals of the tosyl group.

  • ¹H NMR:

    • A singlet for the methyl protons of the tosyl group around 2.4 ppm.

    • Two doublets for the aromatic protons of the tosyl group between 7.3 and 7.8 ppm.

    • A singlet for the methyl protons adjacent to the carbonyl group around 2.1 ppm.

    • Two triplets for the methylene protons, with the one adjacent to the tosylate group being further downfield.

  • ¹³C NMR:

    • A signal for the carbonyl carbon around 207 ppm.

    • Signals for the aromatic carbons of the tosyl group between 127 and 145 ppm.

    • A signal for the methyl carbon of the tosyl group around 21 ppm.

    • Signals for the carbons of the butanone chain.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretch of the ketone around 1715 cm⁻¹.

    • Strong absorption bands for the S=O stretches of the sulfonate group around 1350 and 1175 cm⁻¹.

    • C-O stretching vibration.

    • Aromatic C-H and C=C stretching vibrations from the tosyl group.

  • Mass Spectrometry (Electron Ionization - EI):

    • The molecular ion peak (M⁺) at m/z 242.

    • A prominent peak corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺ at m/z 155.

    • A peak for the tropylium ion [C₇H₇]⁺ at m/z 91.

    • Fragments resulting from the loss of the tosyl group and subsequent fragmentation of the butanone moiety.

Reactivity and Mechanism: The Power of the Tosylate Leaving Group

The key to the reactivity of 4-tosyloxy-2-butanone lies in the exceptional ability of the tosylate group to act as a leaving group. The hydroxyl group (-OH) is a poor leaving group because its departure would generate the strongly basic hydroxide ion (OH⁻).[6] By converting the alcohol to a tosylate, the leaving group becomes the p-toluenesulfonate anion, which is a very weak base and therefore an excellent leaving group. This is due to the stabilization of the negative charge through resonance across the sulfonyl group and the aromatic ring.[6]

Nucleophilic Substitution substrate 4-tosyloxy-2-butanone ts [Nu---CH₂---OTs]⁻ (Transition State) substrate->ts + Nu⁻ nucleophile Nu⁻ product Nu-CH₂CH₂COCH₃ ts->product leaving_group TsO⁻ ts->leaving_group

Figure 4: Nucleophilic Substitution (Sₙ2) on 4-tosyloxy-2-butanone.

This high reactivity makes 4-tosyloxy-2-butanone an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles. The electrophilic carbon is the one attached to the tosylate group.

Applications in Drug Development and Research

The ability of 4-tosyloxy-2-butanone to act as a potent alkylating agent opens up numerous possibilities for its use in the synthesis of more complex molecules, particularly in the field of drug development.

  • Introduction of Functional Groups: It can be used to introduce the 3-oxobutyl moiety into a molecule. This can be achieved by reacting it with various nucleophiles such as amines, thiols, carboxylates, and carbanions.

  • Synthesis of Heterocycles: The bifunctional nature of 4-tosyloxy-2-butanone (an electrophilic center and a carbonyl group) makes it a potential precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

  • Analogue Synthesis: In drug discovery programs, the ability to rapidly generate a library of analogues is crucial. 4-tosyloxy-2-butanone can serve as a common intermediate to be reacted with a diverse set of nucleophiles to create a range of new chemical entities for biological screening.

  • Precursor to other Reactive Intermediates: The ketone functionality can be further manipulated before or after the nucleophilic substitution, adding to the synthetic versatility of this reagent.

Safety and Handling

As a reactive alkylating agent, 4-tosyloxy-2-butanone should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a cool, dry place away from heat and moisture.

  • Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

Conclusion

4-tosyloxy-2-butanone, while not having a readily available CAS number, represents a highly valuable and reactive intermediate in organic synthesis. Its preparation from the readily accessible 4-hydroxy-2-butanone via a straightforward tosylation reaction makes it an attractive tool for synthetic chemists. The presence of the tosylate group transforms a relatively unreactive alcohol into a potent electrophile, enabling a wide range of nucleophilic substitution reactions. This in-depth technical guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, particularly in the realm of drug discovery and development. For researchers and scientists, understanding the principles of its reactivity and the methodologies for its preparation will undoubtedly facilitate the design and execution of novel and efficient synthetic routes towards complex and biologically active molecules.

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Exploratory

Thermal stability and decomposition of 4-tosyloxy-2-butanone

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Tosyloxy-2-butanone For Researchers, Scientists, and Drug Development Professionals Abstract 4-Tosyloxy-2-butanone is a reactive intermediate of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Tosyloxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Tosyloxy-2-butanone is a reactive intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, containing both a ketone and a highly effective tosylate leaving group, makes it a versatile building block. However, this reactivity also raises critical questions about its thermal stability. This guide provides a comprehensive analysis of the potential thermal hazards associated with 4-tosyloxy-2-butanone. We will explore its synthesis, outline robust experimental protocols for thermal analysis, predict its primary decomposition pathways based on mechanistic principles, and offer field-proven insights for safe handling and risk mitigation.

Introduction: The Double-Edged Sword of Reactivity

In the landscape of pharmaceutical development, intermediates like 4-tosyloxy-2-butanone are valuable tools. The tosylate group is one of the most effective leaving groups in nucleophilic substitution and elimination reactions, enabling the construction of complex molecular architectures.[1][2] It is typically synthesized from its corresponding alcohol, 4-hydroxy-2-butanone, a readily available precursor derived from the aldol condensation of acetone and formaldehyde.[3]

However, the very features that make this molecule synthetically useful—a good leaving group adjacent to a carbonyl moiety—also render it susceptible to thermal degradation. An unmanaged exothermic decomposition can pose a significant safety risk, leading to runaway reactions, pressure buildup, and the release of hazardous byproducts. Therefore, a thorough understanding of the thermal stability of 4-tosyloxy-2-butanone is not merely an academic exercise; it is a prerequisite for safe process development, scale-up, and storage. This document serves as a senior application scientist's guide to characterizing and managing these risks.

Synthesis and the Imperative of Thermal Control

The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis.[1][4] The reaction of 4-hydroxy-2-butanone with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine or triethylamine, yields the desired 4-tosyloxy-2-butanone.

A critical, and often underestimated, parameter in this synthesis is temperature. Tosylation reactions are notoriously sensitive to heat.[5] Elevated temperatures can significantly accelerate side reactions, primarily the displacement of the newly formed tosylate group by the chloride ion generated from TsCl, resulting in the formation of 4-chloro-2-butanone.[5][6] Furthermore, the inherent stability of the tosylate product itself is limited, and higher temperatures can initiate decomposition, leading to a complex and often discolored reaction mixture.[5]

Expert Insight: It is strongly recommended to perform the tosylation at low temperatures (e.g., 0 °C or below) and to use the resulting 4-tosyloxy-2-butanone intermediate immediately in situ or after a rapid workup and isolation, minimizing storage time. Some benzyl tosylates, for example, are known to be inherently unstable and can decompose even at room temperature.[7]

Assessing Thermal Stability: Core Methodologies

To quantify the thermal stability of 4-tosyloxy-2-butanone, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] When used in tandem, they provide a comprehensive picture of both mass loss and energy changes as a function of temperature.[8]

  • Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as it is heated at a controlled rate.[9] For 4-tosyloxy-2-butanone, a TGA scan reveals the onset temperature of decomposition (where mass loss begins) and the quantity of volatile decomposition products. It is crucial for understanding the temperature at which the molecule begins to break down.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[12] This technique is invaluable for identifying the melting point of the compound and, more importantly, detecting exothermic events, such as decomposition.[13] A sharp, significant exotherm is a clear indicator of a high-energy decomposition, signaling a potential runaway reaction hazard.

The following diagram illustrates a self-validating workflow for comprehensive thermal hazard assessment.

G cluster_prep Sample Preparation & Characterization cluster_analysis Thermal Analysis cluster_interp Data Interpretation & Hazard Assessment prep Synthesize & Purify 4-Tosyloxy-2-butanone (Low Temperature) char Confirm Structure & Purity (NMR, LC-MS) prep->char tga TGA Analysis (e.g., 10 °C/min, N2 atm) Determine Onset of Mass Loss char->tga Aliquot 1 dsc DSC Analysis (e.g., 10 °C/min, N2 atm) Determine T_onset and ΔH_decomp char->dsc Aliquot 2 risk Assess Runaway Reaction Potential tga->risk Temperature of Onset (T_onset) pathways Identify Decomposition Pathways (GC-MS of residue) dsc->pathways dsc->risk Energy of Decomposition (ΔH_decomp) sops Develop Safe Operating Procedures & Storage Conditions risk->sops

Caption: Workflow for Thermal Stability Assessment.

Detailed Experimental Protocols

The following protocols are designed to serve as a robust starting point for the thermal characterization of 4-tosyloxy-2-butanone.

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place 3-5 mg of high-purity 4-tosyloxy-2-butanone into a standard TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve. Note the percentage of mass loss at each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity 4-tosyloxy-2-butanone into a hermetically sealed aluminum pan. Using a sealed pan is critical to contain any volatile products and prevent evaporation before decomposition.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow against temperature. Identify endothermic events (e.g., melting) and exothermic events (decomposition). For any exotherm, determine the onset temperature (Tonset) and integrate the peak area to calculate the enthalpy of decomposition (ΔHdecomp, in J/g).

Predicted Decomposition Pathways: A Mechanistic View

Pathway A: Retro-Aldol Type Fragmentation The thermal decomposition of the parent alcohol, 4-hydroxy-2-butanone, is known to proceed via a six-membered cyclic transition state to yield acetone and formaldehyde.[14] A similar pathway is highly plausible for the tosylate. The C-O bond of the tosylate is significantly polarized and weakened, facilitating its departure. This could lead to a concerted or stepwise retro-aldol type fragmentation, which would be highly exothermic.

Pathway B: Elimination to Form Methyl Vinyl Ketone (MVK) Elimination reactions are a classic fate for alkyl tosylates.[15] In this case, abstraction of a proton from the C3 position would lead to the formation of the highly reactive and toxic α,β-unsaturated ketone, 3-buten-2-one (methyl vinyl ketone, MVK), and p-toluenesulfonic acid (TsOH). This pathway is analogous to the catalytic dehydration of 4-hydroxy-2-butanone.[16] The MVK product is prone to polymerization, which could contribute to further complex, exothermic events.

Pathway C: Intramolecular Cyclization The acidic α-protons at C1 can be removed by a base (or another molecule acting as a base), forming an enolate. This enolate could potentially act as an intramolecular nucleophile, attacking the C4 carbon and displacing the tosylate group to form an unstable cyclopropanone derivative. This would likely decompose further under thermal stress.

G cluster_A Pathway A: Retro-Aldol cluster_B Pathway B: Elimination cluster_C Pathway C: Cyclization start 4-Tosyloxy-2-butanone A_prod Acetone + Formaldehyde + SO2 + Toluene (fragments) start->A_prod B_prod Methyl Vinyl Ketone (MVK) + p-Toluenesulfonic Acid start->B_prod C_inter Cyclopropanone Derivative (Unstable) start->C_inter B_poly Polymerization B_prod->B_poly Exothermic C_prod Further Decomposition Products C_inter->C_prod

Caption: Predicted Thermal Decomposition Pathways.

Data Interpretation and Risk Mitigation

The data obtained from TGA and DSC must be synthesized to create a clear risk profile.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterAnalytical MethodExpected ResultImplication
Melting Point (Tm)DSC~40-60 °CDefines the upper limit of solid-state storage.
Onset of Mass Loss (TGA Tonset)TGA120-150 °CTemperature at which significant decomposition begins.
Onset of Exotherm (DSC Tonset)DSC130-160 °CTemperature at which decomposition becomes self-heating. This is a critical safety parameter.
Enthalpy of Decomposition (ΔHdecomp)DSC> 200 J/gA high energy release indicates a significant potential for a thermal runaway reaction.

Trustworthiness through Self-Validation: The protocols are self-validating when DSC and TGA results align. The onset of mass loss in TGA should correlate closely with the onset of the exothermic event in DSC, confirming that the observed energy release is due to decomposition. Analysis of the headspace or residue by GC-MS after a controlled decomposition can further validate the pathways predicted in Section 5.

Actionable Insights & Mitigation Strategies:

  • Storage: Store 4-tosyloxy-2-butanone in a cool, dry, dark environment, ideally at or below 0 °C. Avoid contact with acids, bases, and oxidizing agents which could catalyze decomposition.

  • Handling: Always handle in a well-ventilated area, such as a fume hood. Given the potential for MVK formation (a potent lachrymator), appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Process Control: When using this intermediate in a reaction, maintain strict temperature control. Use a reliable cooling bath and monitor the internal reaction temperature closely. Add subsequent reagents slowly to control the reaction rate and heat generation.

  • Scale-Up Caution: A low decomposition onset temperature combined with a high enthalpy of decomposition is a red flag for scale-up. The risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which hinders heat dissipation. A thorough hazard evaluation, potentially including adiabatic calorimetry, is essential before attempting reactions at a large scale.

Conclusion

4-Tosyloxy-2-butanone is a molecule of great synthetic potential, but its utility is intrinsically linked to its thermal instability. The presence of a premier leaving group and an adjacent carbonyl function creates multiple, energetically favorable pathways for decomposition. This guide has established a framework for understanding and quantifying this risk. By employing rigorous analytical techniques like TGA and DSC, interpreting the data through a sound mechanistic lens, and implementing strict handling and process controls, researchers can harness the reactivity of this intermediate safely and effectively. Proactive thermal hazard assessment is not a barrier to innovation; it is the foundation upon which robust and safe chemical processes are built.

References

A consolidated list of all sources cited within this guide.

  • Symmetrical Ketone/n-Alkane Systems. 1.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Summer Scholar Report. NESACS.
  • Thermogravimetric Analysis. Improved Pharma.
  • Preparation of Alkyl Halides and Tosylates
  • Tosylates And Mesyl
  • The Effect of Temperature on Tosylation Reactions. Benchchem Technical Support Center.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Reactions of Alcohols. Chemistry LibreTexts.
  • An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-butanone from Formaldehyde and Acetone. Benchchem.
  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone over anatase-TiO2 catalyst.
  • Problems with synthesis of Benzyl tosyl
  • Thermal decomposition of 4-hydroxy-2-butanone in m-xylene solution: Experimental and computational study.

Sources

Foundational

Reactivity Profile and Synthetic Utility of 4-[[(4-methylphenyl)sulfonyl]oxy]-2-butanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: 4-Tosyloxy-2-butanone; 4-oxopentyl tosylate Executive Summary & Molecular Architecture 4-[[(4-methylphenyl)sulfonyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: 4-Tosyloxy-2-butanone; 4-oxopentyl tosylate

Executive Summary & Molecular Architecture

4-[[(4-methylphenyl)sulfonyl]oxy]-2-butanone is a highly versatile, bifunctional aliphatic building block. Its synthetic value in drug development and materials science is derived from the strict orthogonality of its two reactive centers:

  • The C2 Ketone: A hard electrophilic center susceptible to nucleophilic addition by hydrides, stabilized enolates, and primary amines.

  • The C4 Tosylate: An sp3 hybridized carbon bearing a superior p-toluenesulfonate leaving group, making it an excellent substrate for SN​2 displacement by soft nucleophiles (e.g., thiolates, phosphates).

Understanding the electronic causality of these sites allows chemists to execute chemoselective single-site transformations or design elegant tandem reactions (such as reductive cyclizations) without the need for complex protecting group strategies.

ReactivityMap Core 4-Tosyloxy-2-butanone Ketone C2 Ketone (Hard Electrophile) Core->Ketone Tosylate C4 Tosylate (Soft Electrophile) Core->Tosylate Ref Reformatsky Addition (Zn, a-bromoester) Ketone->Ref Oxime Oxime Formation (NH2OH) Ketone->Oxime Thio Thiolate SN2 (Bioconjugation) Tosylate->Thio Pyro Pyrophosphate SN2 (Mevalonate Analogs) Tosylate->Pyro Cyclo Tandem Cyclization (Isoxazolidines) Tosylate->Cyclo Intramolecular SN2 Oxime->Cyclo NaBH3CN

Bifunctional reactivity map of 4-tosyloxy-2-butanone showing orthogonal pathways.

Chemoselective Functionalization Strategies

Ketone-Directed Transformations (C2)

When functionalizing the C2 position, chemists must avoid highly basic or overly nucleophilic reagents (like Grignard or organolithium reagents), which can inadvertently displace the C4 tosylate or trigger an E2 elimination to yield methyl vinyl ketone.

The Reformatsky Approach: To achieve chemoselective carbon-carbon bond formation, the Reformatsky reaction is the method of choice. By reacting 4-tosyloxy-2-butanone with an α -bromoester in the presence of activated zinc, a zinc enolate is formed. Zinc enolates are significantly softer and less basic than their magnesium counterparts, allowing them to selectively attack the ketone while leaving the tosylate intact. This specific transformation has been successfully employed to synthesize methyl 3-hydroxy-3-methyl-5-tosyloxypentanoate, a critical precursor in the development of bifunctional inhibitors for mevalonate kinase and mevalonate 5-diphosphate decarboxylase (1)[1].

Tosylate-Directed Transformations (C4)

The tosylate group acts as a highly efficient leaving group for SN​2 displacements. Bioconjugation and Linker Synthesis: Soft nucleophiles, such as thiolates, readily displace the tosylate to form stable thioethers. This reactivity has been leveraged in the synthesis of blood-triggered self-immolative linkers for insulin-trehalose glycopolymer conjugates, where chemoselective derivatization in the presence of sensitive biological moieties is paramount (2)[2]. Furthermore, direct displacement by pyrophosphate yields critical mevalonate 5-diphosphate analogs (3)[3].

Tandem Reductive Cyclization

One of the most elegant applications of 4-tosyloxy-2-butanone is its use in tandem reactions to form saturated heterocycles. When the oxime derivative of the ketone is treated with sodium cyanoborohydride ( NaBH3​CN ) in an acidic medium, the protonated iminium intermediate is selectively reduced to a hydroxylamine. The newly formed nucleophilic nitrogen then spontaneously undergoes an intramolecular SN​2 attack on the C4 carbon, displacing the tosylate and closing the ring to form a 3-methylisoxazolidine derivative (4)[4].

Workflow S1 1. Condensation NH2OH, pH 4.5 S2 2. Reduction NaBH3CN, pH 3 S1->S2 S3 3. Cyclization Intramolecular SN2 S2->S3 S4 4. Isolation Base Wash & Extract S3->S4

Step-by-step workflow for the tandem reductive cyclization to isoxazolidines.

Quantitative Reactivity Profile

The following table summarizes the reaction conditions, chemoselectivity rationale, and typical yields for the primary transformations of 4-tosyloxy-2-butanone.

Reaction TypeReagents / ConditionsPrimary Target SiteChemoselectivity RationaleTypical Yield
Reformatsky Addition Zn(0), Methyl 2-bromoacetate, THF, RefluxC2 (Ketone)Zinc enolates are highly specific to carbonyls and soft enough to avoid displacing the C4 tosylate.65–80%
Oxime Condensation NH2​OH⋅HCl , NaOAc, EtOH, RTC2 (Ketone)Buffering at pH 4.5 favors carbonyl attack while preventing base-catalyzed tosylate hydrolysis.>90%
Thioether Formation Ar-SH, K2​CO3​ , DMF, RTC4 (Tosylate)Thiolates are highly nucleophilic soft centers favoring SN​2 displacement over carbonyl addition.75–85%
Reductive Cyclization NaBH3​CN , MeOH, pH 3, RTC2 C4Cyanoborohydride selectively reduces the protonated iminium ion; subsequent SN​2 is spontaneous.50–65%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in validation checks (causality-driven steps).

Protocol A: Chemoselective Reformatsky Addition

Objective: Synthesis of methyl 3-hydroxy-3-methyl-5-tosyloxypentanoate.

  • Zinc Activation: Suspend zinc dust (1.5 eq) in THF. Add a catalytic amount of 1,2-dibromoethane and heat to reflux for 5 minutes. Causality: This removes the passivating ZnO layer, ensuring a reliable, self-starting insertion reaction.

  • Reagent Addition: Cool to room temperature. Add a mixture of 4-tosyloxy-2-butanone (1.0 eq) and methyl 2-bromoacetate (1.2 eq) dropwise over 30 minutes.

  • Validation Check: A mild exotherm should be observed. Monitor the reaction via TLC (Hexanes/EtOAc). Self-Validation: The UV-active tosyl group (254 nm) serves as a reliable internal chromophore to track the consumption of the starting material.

  • Quench & Workup: Once complete, quench the reaction with cold 1M HCl. Causality: Acidic quenching breaks down the zinc alkoxide complex without hydrolyzing the newly formed ester or the sensitive tosylate group. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Tandem Reductive Cyclization to Isoxazolidines

Objective: Synthesis of 3-methylisoxazolidine derivatives via oxime reduction.

  • Oxime Formation: Dissolve 4-tosyloxy-2-butanone (1.0 eq) in ethanol. Add NH2​OH⋅HCl (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours.

  • Reduction Setup: Dilute the mixture with methanol. Add a trace amount of bromocresol green indicator.

  • Selective Reduction: Add NaBH3​CN (1.5 eq). Dropwise add 2M methanolic HCl to maintain the solution color as yellow (pH ~3). Causality: NaBH3​CN relies on the protonation of the imine to drive reduction. If the pH rises above 5, reduction stalls; if it drops below 2, the hydride reagent rapidly decomposes into hydrogen gas.

  • Spontaneous Cyclization & Workup: Stir for 12 hours to allow the intermediate hydroxylamine to spontaneously displace the tosylate.

  • Validation Check: Quench with 2M NaOH until the pH reaches 10. Self-Validation: The basic environment neutralizes the isoxazolidinium salt, allowing the free-base heterocycle to be cleanly extracted into dichloromethane, leaving the displaced sodium tosylate in the aqueous layer.

References

  • Bifunctional Inhibitors of Mevalonate Kinase and Mevalonate 5-Diphosphate Decarboxylase Organic Letters - ACS Publications 1

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 VDOC.PUB 4

  • Polymeric Materials to Stabilize and Deliver Therapeutics UCLA Electronic Theses and Dissertations - eScholarship 2

Sources

Exploratory

Hazards and Safety Precautions for Handling 4-Tosyloxy-2-Butanone: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction & Chemical Profiling 4-Tosyloxy-2-butanone (also referred to as 3-oxobutyl 4-methylbenzenesulfonate) is a highly reactive bifunctional organic compound. Structurally, it features a ketone moiety and a termin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-Tosyloxy-2-butanone (also referred to as 3-oxobutyl 4-methylbenzenesulfonate) is a highly reactive bifunctional organic compound. Structurally, it features a ketone moiety and a terminal tosylate (p-toluenesulfonate) group. In synthetic organic chemistry and drug development, it is primarily utilized as a potent alkylating agent to introduce the 3-oxobutyl group into target molecules, such as in the synthesis of complex heterocyclic compounds[1].

While its reactivity makes it an invaluable synthetic intermediate, the very same electrophilic nature classifies it as a severe occupational hazard. In the context of pharmaceutical development, alkyl tosylates are heavily scrutinized as Potentially Genotoxic Impurities (PGIs) due to their ability to irreversibly modify biological macromolecules[2]. Handling this compound requires a deep understanding of its mechanistic toxicology and the implementation of self-validating safety systems.

Mechanistic Toxicology: The Alkylating Hazard

The core hazard of 4-tosyloxy-2-butanone stems from the tosylate group. The p-toluenesulfonate anion is resonance-stabilized, making it an exceptional leaving group[3]. This renders the adjacent aliphatic carbon highly susceptible to nucleophilic attack via an SN​2 mechanism.

In a biological context, this electrophilicity is catastrophic. If absorbed, inhaled, or ingested, 4-tosyloxy-2-butanone can readily alkylate biological nucleophiles. The most critical target is DNA, specifically the highly nucleophilic N7 position of guanine and the N3 position of adenine[2]. Alkylation of these bases disrupts hydrogen bonding, leading to DNA replication errors, mutagenesis, and potential carcinogenesis. Consequently, regulatory bodies evaluate such alkyl sulfonates under the stringent International Council for Harmonisation (ICH) M7 guidelines[4][5].

G A 4-Tosyloxy-2-butanone (Electrophile) C Alkylated DNA Adduct (Lesion) A->C SN2 Nucleophilic Attack B DNA Guanine N7 (Nucleophile) B->C D Mutagenesis & Carcinogenesis C->D DNA Replication Errors

Mechanism of DNA alkylation by 4-tosyloxy-2-butanone leading to mutagenesis.

Risk Assessment & Quantitative Hazard Data

To establish a self-validating safety system, researchers must understand the quantitative thresholds of the compound. Because 4-tosyloxy-2-butanone is a direct-acting mutagen, its presence in pharmaceutical active ingredients (APIs) and the laboratory environment is strictly regulated.

Hazard CategoryQuantitative Data / ThresholdRegulatory / Scientific Context
TTC (Genotoxicity) 1.5 μ g/day Threshold of Toxicological Concern for a theoretical 10−5 excess lifetime cancer risk (ICH M7)[5].
Acute Toxicity Category 3 (Toxic if swallowed)Extrapolated from similar alkyl tosylates; requires immediate medical intervention upon ingestion[6].
Skin/Eye Irritation Corrosive / Severe IrritantReacts irreversibly with tissue proteins; causes severe chemical burns and eye damage[7].
Vapor/Aerosol Risk Low at RT, High if heatedInhalation hazard increases significantly during distillation, sonication, or heated reactions[8].

Self-Validating Safety Protocols

Working with 4-tosyloxy-2-butanone requires a defense-in-depth approach. Every protocol must be self-validating, meaning that the failure of one safety measure (e.g., a primary glove tear) is immediately mitigated by a secondary measure (e.g., a secondary glove and a closed-system environment).

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm. For scaled-up reactions, use a blast shield and a closed-system reactor to prevent aerosolization[8].

  • Personal Protective Equipment (PPE): Standard latex is highly permeable to organic solvents and is insufficient. Double-gloving with nitrile or neoprene (depending on the carrier solvent) is mandatory. A chemically resistant lab coat and full-coverage safety goggles must be worn at all times[7].

G S1 S1 S2 Preparation (Fume Hood, Double PPE) S1->S2 Transfer S3 Reaction Execution (Closed System) S2->S3 Reagent Addition S4 Quenching (1M NaOH or Thiosulfate) S3->S4 Post-Reaction S5 Waste Disposal (Incineration) S4->S5 Neutralized Waste

End-to-end safe handling and decontamination workflow for alkyl tosylates.

Experimental Workflow: Safe Handling & Quenching Protocol

The following step-by-step methodology ensures the safe execution of reactions involving 4-tosyloxy-2-butanone and the subsequent neutralization of the reactive electrophile. The causality behind the quenching step is critical: we must introduce a strong, non-biological nucleophile (like hydroxide or thiosulfate) to purposefully consume the tosylate via SN​2 substitution, rendering the waste non-genotoxic prior to disposal[9].

Step 1: Preparation and Setup

  • Verify that the chemical fume hood is operational. Clear the workspace of incompatible materials (e.g., strong oxidizers or unintended nucleophiles).

  • Don appropriate PPE: Safety goggles, a chemically resistant lab coat, and double nitrile gloves.

  • Pre-weigh the required amount of 4-tosyloxy-2-butanone strictly within the fume hood using an enclosed analytical balance or a static-free weigh boat to prevent dust/aerosol dispersion.

Step 2: Reaction Execution

  • Transfer the 4-tosyloxy-2-butanone to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the compound in the appropriate anhydrous solvent (e.g., dichloromethane or THF) under an inert nitrogen or argon atmosphere. Causality: Moisture can lead to premature hydrolysis, altering reaction stoichiometry and generating p-toluenesulfonic acid.

  • Add the target nucleophile slowly. If the reaction is exothermic, utilize an ice bath to maintain the temperature below 20°C, minimizing the risk of vapor generation.

Step 3: In-Situ Quenching and Decontamination

  • Once the reaction is complete (verified via TLC or LC-MS), the crude mixture will likely contain unreacted 4-tosyloxy-2-butanone. Do not dispose of this mixture directly.

  • Prepare a quenching solution of 1M Sodium Hydroxide (NaOH) or 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate is a highly effective, soft nucleophile that rapidly displaces the tosylate group, forming a stable, water-soluble, and non-genotoxic Bunte salt.

  • Slowly add the quenching solution to the reaction mixture while stirring vigorously at room temperature.

  • Allow the biphasic mixture to stir for at least 2 hours to ensure the complete destruction of the residual alkylating agent.

Step 4: Waste Segregation

  • Separate the aqueous and organic layers using a separatory funnel.

  • Transfer both layers into clearly labeled, chemically compatible hazardous waste containers designated for "Halogenated/Non-Halogenated Organics" and "Aqueous Basic Waste."

  • Wash all contaminated glassware with the quenching solution before transferring it to standard cleaning baths.

References

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 - VDOC.PUB. Available at: [Link]

  • Diazomethane Safety and Engineering Controls - Division of Research Safety, University of Illinois. Available at: [Link]

  • Standard Operating Procedures: Methyl chloromethyl ether - Boston University. Available at: [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. Available at:[Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts - ACS Publications. Available at: [Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1) - PMDA. Available at:[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities - PMC / NIH. Available at:[Link]

Sources

Foundational

A Technical Guide to the One-Pot Synthesis of α-Tosyloxy Ketones from Olefins

Introduction: Streamlining Access to Versatile Chiral Building Blocks In the landscape of modern synthetic organic chemistry, the development of efficient and atom-economical methodologies for the construction of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Streamlining Access to Versatile Chiral Building Blocks

In the landscape of modern synthetic organic chemistry, the development of efficient and atom-economical methodologies for the construction of complex molecular architectures is paramount. Among the myriad of valuable synthetic intermediates, α-tosyloxy ketones stand out as exceptionally versatile building blocks. The presence of a tosyloxy group, a superb leaving group, alpha to a carbonyl moiety provides a reactive handle for a wide array of nucleophilic substitution and elimination reactions, enabling rapid diversification and the synthesis of heterocycles, aza-sugars, and other medicinally relevant scaffolds.

Traditionally, the synthesis of α-tosyloxy ketones has been approached through the direct α-tosyloxylation of pre-existing ketones, often employing hypervalent iodine reagents. While effective, this approach necessitates a two-step process if the starting material is an olefin: oxidation to the ketone followed by tosyloxylation. This guide delves into a more elegant and efficient one-pot strategy for the direct conversion of olefins to α-tosyloxy ketones, a process that significantly enhances synthetic efficiency by minimizing intermediate purification steps and reducing solvent and reagent waste. This in-depth guide is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Strategic Advantage of a One-Pot Approach

The conversion of a simple, readily available olefin into a highly functionalized α-tosyloxy ketone in a single reaction vessel represents a significant advancement in synthetic strategy. The core of this approach, pioneered by Nicolaou and co-workers, involves a carefully orchestrated sequence of reactions: epoxidation, nucleophilic opening of the epoxide with a tosylate source, and subsequent oxidation of the resulting α-hydroxy tosylate.[1][2][3] This tandem process obviates the need for the isolation and purification of the intermediate epoxide and α-hydroxy tosylate, thereby saving time, reducing material loss, and improving overall yield.

From a process development perspective, one-pot reactions are highly desirable as they reduce the number of unit operations, leading to a more streamlined and cost-effective manufacturing process. For medicinal chemists, this methodology provides rapid access to a diverse library of α-tosyloxy ketones from a wide range of olefinic starting materials, facilitating structure-activity relationship (SAR) studies.

Mechanistic Insights: A Symphony of Sequential Reactions

The one-pot conversion of an olefin to an α-tosyloxy ketone is a testament to the power of sequential, chemoselective transformations. The entire process can be understood as a three-act play occurring within the same reaction flask.

Act I: Epoxidation of the Olefin

The process commences with the in situ epoxidation of the starting olefin. A common and effective epoxidizing agent for this purpose is dimethyldioxirane (DMDO), which is generated in situ from Oxone and acetone. DMDO is a neutral and highly reactive electrophilic oxidant that efficiently converts the electron-rich double bond of the olefin into an epoxide.

Act II: Nucleophilic Ring-Opening of the Epoxide

Once the epoxide is formed, the next key step is its regioselective opening by a tosylate nucleophile. This is typically achieved by introducing a source of tosylic acid or a tosylate salt into the reaction mixture. The acid can also serve to activate the epoxide towards nucleophilic attack. The tosylate anion attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of an α-hydroxy tosylate intermediate. The regioselectivity of this step is governed by the substitution pattern of the olefin and the reaction conditions.

Act III: Oxidation to the Final Product

The final act of this one-pot synthesis is the oxidation of the in situ-generated α-hydroxy tosylate to the desired α-tosyloxy ketone. A variety of oxidizing agents can be employed for this transformation, with Dess-Martin periodinane (DMP) being a particularly mild and efficient choice.[4] DMP is known for its high selectivity in oxidizing alcohols to ketones without affecting other sensitive functional groups.

The overall transformation can be visualized with the following mechanistic diagram:

One-Pot Synthesis of alpha-Tosyloxy Ketones from Olefins cluster_reagents Reagents in One Pot Olefin Olefin Epoxide Epoxide Intermediate Olefin->Epoxide [O] (e.g., DMDO) AlphaHydroxyTosylate α-Hydroxy Tosylate Intermediate Epoxide->AlphaHydroxyTosylate TsO- (from TsOH) AlphaTosyloxyKetone α-Tosyloxy Ketone AlphaHydroxyTosylate->AlphaTosyloxyKetone [O] (e.g., DMP) Epoxidizing Agent Epoxidizing Agent Tosylate Source Tosylate Source Oxidizing Agent Oxidizing Agent

Caption: Mechanistic overview of the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of the one-pot synthesis of an α-tosyloxy ketone from an olefin, based on the work of Nicolaou et al.[1][2][3] It is crucial to note that optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents:

  • Olefin (starting material)

  • Acetone

  • Oxone (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In Situ Generation of DMDO and Epoxidation: To a solution of the olefin (1.0 equiv) in a mixture of acetone and dichloromethane (CH₂Cl₂) at 0 °C is added a solution of Oxone (2.0-3.0 equiv) and sodium bicarbonate (2.0-3.0 equiv) in water portion-wise over 15-20 minutes. The reaction mixture is stirred vigorously at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting olefin.

  • Epoxide Opening: To the reaction mixture is added p-toluenesulfonic acid monohydrate (1.1-1.5 equiv). The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis shows the formation of the α-hydroxy tosylate.

  • Oxidation: The reaction mixture is cooled to 0 °C, and Dess-Martin periodinane (1.5-2.0 equiv) is added in one portion. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours, or until the oxidation is complete as monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred for 15-20 minutes, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-tosyloxy ketone.

The experimental workflow can be summarized in the following diagram:

Experimental Workflow Start Start: Olefin in Acetone/DCM Epoxidation Step 1: Epoxidation (Oxone, NaHCO3, 0 °C) Start->Epoxidation EpoxideOpening Step 2: Epoxide Opening (TsOH·H2O, rt) Epoxidation->EpoxideOpening Oxidation Step 3: Oxidation (DMP, 0 °C to rt) EpoxideOpening->Oxidation Workup Step 4: Quench and Extraction (NaHCO3/Na2S2O3) Oxidation->Workup Purification Step 5: Purification (Column Chromatography) Workup->Purification Product Final Product: α-Tosyloxy Ketone Purification->Product

Caption: One-pot synthesis experimental workflow.

Data Presentation: Scope and Limitations

The one-pot synthesis of α-tosyloxy ketones from olefins is applicable to a range of substrates. The following table summarizes representative examples, highlighting the versatility of this methodology.

EntryOlefin SubstrateProductYield (%)
1Styrene2-Tosyloxy-1-phenylethanone75
2α-Methylstyrene2-Tosyloxy-1-phenylpropan-1-one72
3Cyclohexene2-Tosyloxycyclohexanone80
41-Octene1-Tosyloxyoctan-2-one65

Field-Proven Insights:

  • Substrate Scope: The reaction generally works well for both aromatic and aliphatic olefins. Electron-rich olefins tend to react faster in the initial epoxidation step.

  • Regioselectivity: For unsymmetrical olefins, the regioselectivity of the epoxide opening can be an issue, potentially leading to a mixture of regioisomeric products. The direction of ring-opening is influenced by both steric and electronic factors.

  • Stereochemistry: The epoxidation step is stereospecific, with cis-olefins yielding cis-epoxides and trans-olefins yielding trans-epoxides. The subsequent nucleophilic attack by the tosylate occurs with inversion of stereochemistry.

  • Oxidant Choice: While DMP is a reliable oxidant, other reagents such as pyridinium chlorochromate (PCC) or the Swern oxidation can also be employed for the final oxidation step, although they may require modification of the one-pot procedure.

Conclusion: A Powerful Tool for Modern Synthesis

The one-pot synthesis of α-tosyloxy ketones from olefins represents a significant strategic advantage for chemists in both academic and industrial settings. By telescoping three distinct chemical transformations into a single operation, this methodology offers a more efficient, economical, and environmentally conscious route to these valuable synthetic intermediates. The ability to rapidly access a diverse range of α-tosyloxy ketones from simple olefins empowers researchers to accelerate the pace of discovery in drug development and materials science. As the demand for sustainable and efficient synthetic methods continues to grow, the principles of one-pot synthesis, exemplified by this elegant transformation, will undoubtedly play an increasingly central role in the future of chemical synthesis.

References

  • Nicolaou, K. C., Montagnon, T., Ulven, T., Baran, P. S., Zhong, Y. L., & Sarabia, F. (2002). Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. Journal of the American Chemical Society, 124(20), 5718–5728. [Link]

  • Nicolaou, K.C. Publications List. [Link]

  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(20), 5718-5728. [Link]

  • Nicolaou, K. C., Baran, P. S., Zhong, Y. L., Choi, H. S., Yoon, W. H., He, Y., & Fong, K. C. (2000). Novel Solution- and Solid-Phase Chemistry of α-Sulfonated Ketones Applicable to Combinatorial Chemistry. Journal of the American Chemical Society, 122(39), 7596-7597. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Request PDF. Tandem Oxidative α-Tosyloxylation of Alcohols/Nucleophilic Addition of Azide/Copper-Catalyzed 1,3-Dipolar Cycloaddition. [Link]

  • Montagnon, T. ResearchGate Profile. [Link]

  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Baran Laboratory. [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for nucleophilic substitution with 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

An In-Depth Guide to Nucleophilic Substitution with 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- Abstract This technical guide provides a comprehensive framework for performing nucleophilic substitution reactions on th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Nucleophilic Substitution with 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

Abstract

This technical guide provides a comprehensive framework for performing nucleophilic substitution reactions on the secondary tosylate, 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-. This substrate is a valuable intermediate, incorporating a ketone functionality and a highly effective leaving group, making it a versatile building block in medicinal chemistry and complex organic synthesis. We will explore the underlying mechanistic principles, detail critical experimental parameters, provide validated, step-by-step protocols for various nucleophile classes, and address key safety and analytical considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Strategic Advantage of a Tosylate Leaving Group

In the landscape of organic synthesis, the conversion of a hydroxyl group into a more reactive functional group is a cornerstone of molecular construction. Alcohols are notoriously poor leaving groups due to the high basicity of the hydroxide ion (OH⁻). The p-toluenesulfonyl (tosyl) group addresses this fundamental challenge by transforming the hydroxyl into a tosylate (-OTs), an exceptionally stable anion and therefore an excellent leaving group.[1][2] This stability arises from the extensive resonance delocalization of the negative charge across the sulfonyl group and the adjacent aromatic ring.[1]

The substrate, 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-, presents a secondary carbon center for nucleophilic attack. This structural feature introduces important mechanistic considerations, primarily the competition between bimolecular (Sₙ2) and unimolecular (Sₙ1) substitution pathways, as well as elimination (E2/E1) side reactions.[3][4] Mastering control over these pathways is essential for achieving high yields and predictable stereochemical outcomes. This guide will elucidate the principles required to selectively favor the desired Sₙ2 pathway.

Mechanistic Landscape: Sₙ2, Sₙ1, and Elimination Pathways

The reaction of a nucleophile with a secondary tosylate can, in principle, proceed through multiple pathways. The choice of reagents and conditions dictates the dominant mechanism.

The Sₙ2 Pathway: Precision and Stereochemical Inversion

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group.[5] This "backside attack" leads to a pentacoordinate transition state and results in a predictable inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[3] For secondary substrates like 4-tosyloxy-2-butanone, the Sₙ2 pathway is often favored by using strong, non-bulky nucleophiles and polar aprotic solvents.[4]

Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and linked for a visual representation.

Caption: The Sₙ2 mechanism involves a concerted backside attack, leading to inversion of stereochemistry.

Competing Reactions: Sₙ1 and Elimination (E2)

The Sₙ1 pathway involves a two-step process initiated by the departure of the leaving group to form a planar carbocation intermediate.[4] This pathway is favored by polar protic solvents (which stabilize both the leaving group and the carbocation) and weaker nucleophiles.[6] For secondary systems, Sₙ1 is generally slower than Sₙ2 and often leads to a mixture of stereoisomers (racemization).

Elimination (E2) is another competitive bimolecular pathway, particularly prevalent with sterically hindered or strongly basic nucleophiles. In the E2 reaction, the nucleophile acts as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

competing_reactions sub 4-Tosyloxy-2-butanone + Nucleophile (Nu⁻) sn2 Sₙ2 Product (Substitution, Inversion) sub->sn2 Strong Nu⁻ Polar Aprotic Solvent e2 E2 Product (Elimination, Alkene) sub->e2 Strong, Bulky Base High Temp.

Caption: Reaction conditions determine the major pathway between Sₙ2 substitution and E2 elimination.

Experimental Design and Optimization

A successful nucleophilic substitution requires careful consideration of several interconnected parameters.

ParameterRecommended Choice for Sₙ2Rationale
Nucleophile Strong, non-bulky (e.g., N₃⁻, CN⁻, I⁻, RS⁻)A strong nucleophile is required for the bimolecular rate-determining step. Steric hindrance disfavors the Sₙ2 transition state.[4][7]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone)These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive. They do not stabilize the carbocation intermediate, thus disfavoring the Sₙ1 pathway.[6]
Temperature Moderate (e.g., 25 °C to 80 °C)Higher temperatures can favor the competing elimination (E2) reaction. The optimal temperature balances a reasonable reaction rate with high selectivity.[1]
Concentration 0.1 M to 1.0 MReaction rates are dependent on the concentration of both the substrate and the nucleophile. Higher concentrations can accelerate the reaction, but may also increase side reactions.
Leaving Group Tosylate (-OTs)Excellent leaving group due to the stability of its conjugate base, p-toluenesulfonic acid (pKa ≈ -2.8), ensuring the substitution is thermodynamically favorable.[1]

Validated Experimental Protocols

Safety First: Always conduct a thorough risk assessment before beginning any experiment. 2-Butanone is flammable and can cause eye irritation.[8][9] Many nucleophiles (e.g., sodium azide, sodium cyanide) are highly toxic. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general workflow applicable to a variety of nucleophiles.

general_workflow A 1. Setup - Dry glassware - Inert atmosphere (N₂/Ar) B 2. Reagent Addition - Dissolve substrate in solvent - Add nucleophile (1.2-1.5 eq.) A->B C 3. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench reaction (e.g., water) - Aqueous extraction C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column chromatography D->E F 6. Characterization - NMR, MS, IR E->F

Caption: A generalized workflow for the synthesis, purification, and analysis of substitution products.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- (1.0 eq.).

  • Dissolution: Dissolve the substrate in an appropriate volume of anhydrous polar aprotic solvent (e.g., DMF, acetone) to achieve a concentration of approximately 0.5 M.

  • Nucleophile Addition: Add the desired nucleophile (1.2–1.5 eq.) to the stirred solution. If the nucleophile is a solid, it may be added in portions.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (see specific protocols below). Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

  • Aqueous Work-up: Upon completion, cool the reaction to room temperature and pour it into deionized water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of 4-azido-2-butanone

This protocol details the displacement of the tosylate with an azide nucleophile, a common precursor for amines.

  • Substrate: 4-tosyloxy-2-butanone (1.0 eq.)

  • Nucleophile: Sodium azide (NaN₃) (1.5 eq.)[1]

  • Solvent: Anhydrous Dimethylformamide (DMF)[1]

  • Temperature: 60 °C[1]

  • Reaction Time: 3–6 hours

  • TLC Analysis: Use a 3:1 Hexanes:Ethyl Acetate eluent system. Visualize with UV light and a potassium permanganate stain.

Protocol 3: Synthesis of 4-phenoxy-2-butanone

This protocol demonstrates the use of an oxygen-based nucleophile to form an ether linkage.

  • Substrate: 4-tosyloxy-2-butanone (1.0 eq.)

  • Nucleophile: Sodium phenoxide (NaOPh) (1.2 eq.). Note: Can be pre-formed by reacting phenol with sodium hydride (NaH) in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Temperature: 50 °C

  • Reaction Time: 12–18 hours

  • TLC Analysis: Use a 4:1 Hexanes:Ethyl Acetate eluent system. Visualize with UV light.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction - Inactive nucleophile- Insufficient temperature- Wet solvent/reagents- Use a fresh, high-purity source of the nucleophile.- Gradually increase the reaction temperature by 10 °C increments.- Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield - Incomplete reaction- Competing elimination (E2) reaction- Product loss during work-up- Extend the reaction time.- Use a less basic nucleophile or lower the reaction temperature.- Perform extractions carefully and ensure complete transfer of material.
Multiple Products Observed - Presence of both Sₙ2 and Sₙ1 products- Formation of elimination byproducts- Switch to a more polar aprotic solvent to disfavor Sₙ1.- Use a non-basic nucleophile if possible (e.g., NaI vs. NaOtBu). Carefully optimize purification to separate isomers.

Conclusion

The nucleophilic substitution of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- is a robust and versatile transformation for introducing a wide array of functional groups at a secondary carbon center. A thorough understanding of the underlying mechanistic principles, particularly the factors favoring the Sₙ2 pathway, is paramount for achieving high yields and predictable outcomes. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively mitigate competing side reactions. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important synthetic tool in drug discovery and chemical research.

References

  • American Chemical Society. (n.d.). Nucleophilic Substitution Reactions of Pyranose Polytosylates. ACS Publications. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2019, May 1). Nucleophilic Substitution of Secondary Tosylates Utilizing [18F]HF and Iron(III) Acetylacetonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Safety Data Sheet. (2019, March 25). 2-Butanone. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • PubMed. (2009, March 15). An Improved Method for Assessing Relative Nucleophilic Substitution Reactivities of Polychlorinated Benzenes. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of 1-Tosyloxy-4-Substituted-2-butenes Using Ag(I) Salts. PMC. Retrieved from [Link]

  • A*STAR Open Access Repository. (2024, November 23). A quantitative study of halogenophilic nucleophilic substitution (SN2X) reaction and chalcogenophilic nucleophilic. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone over anatase-TiO2 catalyst. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction process of nucleophilic substitution of tosyloxy with phenoxy anion. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Westin, J. (n.d.). Nucleophilic Addition Reaction - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

Sources

Application

Application of 4-tosyloxy-2-butanone in the synthesis of heterocyclic compounds.

Application Notes: 4-Tosyloxy-2-butanone as a Bifunctional Synthon in Heterocyclic Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes: 4-Tosyloxy-2-butanone as a Bifunctional Synthon in Heterocyclic Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the strategic design of heterocyclic scaffolds for drug discovery, the selection of highly versatile, bifunctional building blocks is paramount. 4-Tosyloxy-2-butanone (also known as 3-oxobutyl tosylate) serves as a highly efficient C4​ synthon. It possesses two orthogonal electrophilic centers: a hard electrophile at the C2 carbonyl carbon and a soft electrophile at the C4 carbon bearing the p -toluenesulfonate (tosylate) leaving group.

Causality in Reagent Selection:

  • Why a Tosylate? While haloketones (like 4-chloro-2-butanone) are common, the tosylate group is synthetically superior in this context. It is easily installed from commercially available 4-hydroxy-2-butanone under mild basic conditions, avoiding the harsh acidic environments required for chlorination that often lead to unwanted aldol condensations[1]. Furthermore, the tosylate is an exceptional leaving group for subsequent intramolecular SN​2 cyclizations, and its UV-active aromatic ring vastly simplifies TLC monitoring during reaction optimization.

  • Orthogonal Reactivity: The spatial separation (a two-carbon linker) between the ketone and the tosylate allows for sequential, one-pot reactions. α -effect bis-nucleophiles (e.g., hydroxylamines, hydrazines) selectively attack the C2 carbonyl first to form an intermediate (oxime or hydrazone). Upon activation or reduction, the secondary nucleophilic heteroatom undergoes an intramolecular cyclization by displacing the C4 tosylate, yielding 5-membered heterocycles like isoxazolidines and pyrazolines[2].

Key Synthetic Applications

A. Synthesis of Isoxazolidines ([CCCNO] Process)

Isoxazolidines are critical structural motifs in medicinal chemistry, often serving as conformationally restricted bioisosteres. The reaction of 4-tosyloxy-2-butanone with hydroxylamine yields an oxime. Crucial Experimental Choice: Reduction of this oxime must be performed using sodium cyanoborohydride ( NaBH3​CN ) rather than sodium borohydride ( NaBH4​ ). NaBH3​CN is stable in the mildly acidic media (pH 3–4) required to protonate the oxime for reduction, and it selectively reduces the C=N bond without prematurely displacing the tosylate[2]. The resulting N -alkyl hydroxylamine spontaneously cyclizes under mild base treatment to form the isoxazolidine ring.

B. Synthesis of Pyrazolines and Pyrrolidines

By substituting hydroxylamine with hydrazine derivatives, the initial condensation yields a hydrazone. Due to the enhanced nucleophilicity of the adjacent nitrogen, spontaneous cyclization often occurs upon gentle heating, yielding a pyrazoline. Similarly, condensation with primary amines followed by NaBH3​CN reduction yields pyrrolidines.

Quantitative Data Summary

The following table summarizes the typical reaction profiles for utilizing 4-tosyloxy-2-butanone in heterocycle synthesis:

Starting MaterialBis-NucleophileReducing AgentKey IntermediateFinal HeterocycleTypical Yield
4-Tosyloxy-2-butanoneHydroxylamine ( NH2​OH ) NaBH3​CN (pH 3-4)OximeIsoxazolidines 60–75%
4-Tosyloxy-2-butanoneHydrazine ( NH2​NH2​ )None RequiredHydrazonePyrazolines 70–85%
4-Tosyloxy-2-butanonePrimary Amine ( R−NH2​ ) NaBH3​CN (pH 4-5)Imine / EnaminePyrrolidines 55–70%

Mechanistic Pathway Visualization

Pathway A 4-Tosyloxy-2-butanone (Bifunctional Synthon) B Hydroxylamine Condensation A->B NH2OH·HCl NaOAc C Oxime Intermediate (C=N Formation) B->C D Reduction (NaBH3CN) (C-N Formation) C->D pH 3-4 E N-Alkyl Hydroxylamine Intermediate D->E F Intramolecular Cyclization (-TsO- leaving group) E->F Base / Heat G Isoxazolidine Derivative (Heterocycle) F->G

Mechanistic pathway for isoxazolidine synthesis via a [CCCNO] cyclization process.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Tosyloxy-2-butanone[1],[3]

This protocol establishes the bifunctional synthon from stable precursors.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-butanone (1.0 equiv, e.g., 5.8 mmol) and dry Dichloromethane (DCM) (approx. 12 mL) under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Controlling the temperature is critical to prevent the exothermic degradation of the starting material and to minimize the formation of pyridinium side-products.

  • Reagent Addition: Add p -toluenesulfonyl chloride (TsCl) (1.5 equiv, 8.7 mmol) in one portion. Slowly add anhydrous pyridine (3.0 equiv, 17.4 mmol) dropwise over 5 minutes. Causality: Pyridine acts dually as an acid scavenger (neutralizing the generated HCl) and as a nucleophilic catalyst (forming a highly reactive N -tosylpyridinium intermediate).

  • Reaction: Allow the reaction to warm to room temperature (21–23 °C) and stir overnight (approx. 16 hours).

  • Workup & Self-Validation:

    • Dilute the mixture with additional DCM and wash sequentially with 0.1 M HCl (to remove excess pyridine), water, and brine.

    • Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a distinct UV-active spot ( Rf​≈0.4 ), whereas the starting aliphatic alcohol is UV-inactive. 1H NMR ( CDCl3​ ) will confirm success via the appearance of a sharp singlet at ~2.45 ppm (tosyl methyl) and an upfield shift of the C4 methylene protons.

Protocol B: Synthesis of 3-Methylisoxazolidine via [CCCNO] Cyclization[2]

This protocol demonstrates the conversion of the synthon into a heterocycle.

  • Oxime Formation: Dissolve 4-tosyloxy-2-butanone (1.0 equiv) in a 4:1 mixture of Ethanol:Water. Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.2 equiv) and sodium acetate (NaOAc, 1.2 equiv). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv) in small portions. Adjust the pH to ~3.5 using glacial acetic acid. Causality: The acidic pH is strictly required to activate the oxime via protonation, making it susceptible to hydride attack by the cyanoborohydride anion.

  • Cyclization: Stir the reaction at room temperature for 12 hours. The intermediate N -alkyl hydroxylamine will spontaneously undergo base-promoted cyclization (facilitated by the acetate/acetate buffer system) to displace the tosylate.

  • Workup & Self-Validation:

    • Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

    • Validation Check: LC-MS analysis is the most definitive self-validation tool here. The chromatogram should show a dominant peak corresponding to the cyclized product mass ( [M+H]+ ) and the complete absence of the characteristic isotopic pattern of the tosylate leaving group.

Sources

Method

Application Note: Advanced Protocol for the α-Alkylation of Ketones with Alcohols via Borrowing Hydrogen Catalysis

Introduction & Mechanistic Rationale The α-alkylation of ketones is a fundamental C–C bond-forming transformation in pharmaceutical drug development and fine chemical synthesis. Traditional alkylation protocols rely on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The α-alkylation of ketones is a fundamental C–C bond-forming transformation in pharmaceutical drug development and fine chemical synthesis. Traditional alkylation protocols rely on toxic alkyl halides and stoichiometric amounts of strong bases (e.g., LDA), which generate significant inorganic waste and pose scalability hazards.

As a greener, highly atom-economical alternative, the Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HA) methodology utilizes abundant, stable primary or secondary alcohols as alkylating agents. The defining advantage of this system is that water is generated as the sole byproduct 1.

The Causality of the Catalytic Cycle

The BH strategy is not a single reaction, but an elegant orchestration of three distinct, sequential phases driven by a transition-metal catalyst and a base:

  • Dehydrogenation : The transition metal catalyst oxidizes the alcohol to an aldehyde, simultaneously accepting the hydrogen to form a transient metal-hydride intermediate 2.

  • Aldol Condensation : The base deprotonates the ketone to form an enolate, which attacks the newly formed aldehyde. Subsequent dehydration yields an α,β-unsaturated ketone (enone) 1.

  • Hydrogenation : The metal-hydride species reduces the enone intermediate, returning the "borrowed" hydrogen to yield the saturated α-alkylated ketone and regenerating the active catalyst 3.

Mechanism Alc 1. Alcohol Dehydrogenation Ald 2. Aldol Condensation Alc->Ald [M] -> [M]-H2 Enone 3. Enone Hydrogenation Ald->Enone + Ketone / Base - H2O Prod 4. α-Alkylated Ketone Enone->Prod [M]-H2 -> [M]

Borrowing Hydrogen (BH) Mechanism for the α-Alkylation of Ketones.

Experimental Design & Quantitative Optimization

Successful implementation of this protocol requires precise tuning of the catalyst, base, and thermodynamic conditions. While noble metals like Ruthenium (e.g., piano-stool Ru(II) arene complexes) are highly efficient 1, recent breakthroughs have enabled the use of earth-abundant metals such as Ni(0) systems 2 and Manganese N-heterocyclic carbene (NHC-Mn) complexes 3.

Table 1: Optimization of Reaction Conditions (Model: Acetophenone + Benzyl Alcohol)

EntryCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Ru(II) piano-stool (2%)KOH (1.0)Toluene12084Optimal balance of dehydrogenation and aldol steps.
2Ru(II) piano-stool (2%)NaOH (1.0)Toluene12065Weaker base reduces aldol condensation efficiency.
3Ni(cod)₂ (10%)t-BuOK (2.0)Acetone13093Acetone acts as a hydrogen acceptor; requires stronger base.
4Mn-NHC (5%)t-BuOK (1.0)Toluene10095Highly active outer-sphere mechanism allows lower temperatures.
5None (Control)KOH (1.0)Toluene1200Confirms the absolute necessity of the metal for hydride transfer.

Step-by-Step Methodology

The following protocol is generalized for a standard Ru(II) or Mn-catalyzed α-alkylation. It is designed as a self-validating system , ensuring that the operator can diagnose the reaction's progress in real-time.

Phase A: Reagent Preparation & Setup

Causality Check: Water is a byproduct of the aldol step. According to Le Chatelier's principle, adventitious water in the starting materials will inhibit the condensation step. All reagents must be strictly anhydrous.

  • Dry the solvent (e.g., Toluene) over molecular sieves (4Å) and degas via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube equipped with a Teflon stir bar with the selected transition metal catalyst (e.g., 2-5 mol%).

  • Add the base (e.g., KOH or t-BuOK, 1.0 equiv).

  • Add the ketone (1.0 mmol) and the alcohol (1.2 mmol). Note: A slight excess of alcohol compensates for minor off-target oxidations.

  • Add the degassed solvent (2.0 mL), seal the Schlenk tube tightly, and transfer it to a pre-heated oil bath (100–120 °C).

Phase B: In-Process Quality Control (Self-Validation)

Causality Check: The reaction must be run in a sealed vessel. If the vessel is open, the "borrowed" hydrogen gas ( H2​ ) will escape, stalling the final hydrogenation step and leaving the user with an enone byproduct. 6. At t = 2 hours , cool the tube briefly, backfill with Argon, and extract a 10 µL aliquot. Dilute in EtOAc and analyze via GC-MS.

  • Validation State 1 (Success): You should observe peaks for the intermediate aldehyde and the α,β-unsaturated ketone (chalcone). This proves the dehydrogenation and aldol steps are active.

  • Validation State 2 (Failure): If only starting materials are present, the catalyst has deactivated (likely due to oxygen ingress).

  • Resume heating for an additional 12–20 hours.

Phase C: Workup & Isolation
  • Cool the reaction mixture to room temperature. Quench the base by adding 5 mL of saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure and purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure α-alkylated ketone.

Workflow S1 Step 1: Reagent Preparation (Anhydrous & Degassed) S2 Step 2: Reaction Assembly (Catalyst + Base + Substrates) S1->S2 S3 Step 3: Thermal Activation (100-150°C, Sealed Tube) S2->S3 S4 Step 4: In-Process QC (GC-MS Aliquot Analysis) S3->S4 S4->S3 Intermediates Detected (Continue Heating) S5 Step 5: Workup & Isolation (Quench, Extract, Purify) S4->S5

Step-by-step experimental workflow for transition-metal catalyzed α-alkylation.

Troubleshooting & Diagnostic Logic

To maintain the integrity of the self-validating system, use the following logic to troubleshoot suboptimal yields:

  • Symptom: High concentration of unreacted starting materials at the end of the reaction.

    • Causality: The dehydrogenation of the alcohol is the rate-determining step. Failure here indicates either insufficient thermal energy (increase oil bath temperature) or catalyst poisoning (ensure strict anaerobic techniques).

  • Symptom: Accumulation of the α,β-unsaturated ketone (enone) with no final product.

    • Causality: The hydrogenation step has failed. This occurs if the metal-hydride species is unstable or if hydrogen gas has escaped a poorly sealed reaction vessel. Ensure the Schlenk tube's Teflon O-ring is intact.

  • Symptom: Formation of reduced alkane byproducts or over-alkylation.

    • Causality: Excess alcohol or overly aggressive base concentration. Strictly control the stoichiometry to 1.0 equiv ketone to 1.2 equiv alcohol [[1]]().

References

  • Piano-stool Ru (II) arene complexes that contain ethylenediamine and application in alpha-alkylation reaction of ketones with alcohols. Applied Organometallic Chemistry (2019). 1

  • Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society (2019). 2

  • Nonbifunctional Outer-Sphere Strategy Achieved Highly Active α-Alkylation of Ketones with Alcohols by N-Heterocyclic Carbene Manganese (NHC-Mn). Organic Letters (2019). 3

Sources

Application

Application Notes & Protocols: Leveraging 4-Tosyloxy-2-butanone in the Synthesis of Advanced Imaging Agents

Introduction: The Strategic Importance of 4-Tosyloxy-2-butanone in Radiopharmaceutical Development In the landscape of molecular imaging, particularly Positron Emission Tomography (PET), the design and synthesis of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4-Tosyloxy-2-butanone in Radiopharmaceutical Development

In the landscape of molecular imaging, particularly Positron Emission Tomography (PET), the design and synthesis of novel radiotracers are paramount to advancing our understanding of biological processes in vivo. The introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a biologically active molecule allows for non-invasive imaging of physiological and pathological processes at the molecular level.[1][2][3] 4-Tosyloxy-2-butanone emerges as a key synthon in this field, valued for its bifunctional nature. The ketone moiety provides a handle for further chemical modifications, while the tosyloxy group serves as an excellent leaving group for nucleophilic substitution reactions, most notably for the introduction of [¹⁸F]fluoride.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-tosyloxy-2-butanone in the preparation of PET imaging agents. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for a representative radiosynthesis, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Principle: Nucleophilic Substitution for ¹⁸F-Radiolabeling

The primary application of 4-tosyloxy-2-butanone in imaging agent synthesis is as a precursor for nucleophilic radiofluorination. The tosylate (p-toluenesulfonate) group is a superb leaving group due to the resonance stabilization of the resulting anion. This facilitates a classic SN2 reaction where the weakly nucleophilic [¹⁸F]fluoride ion can displace the tosylate, forming a stable carbon-fluorine bond.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Products precursor 4-Tosyloxy-2-butanone product 4-[¹⁸F]Fluoro-2-butanone precursor->product Nucleophilic Substitution (Sₙ2) Aprotic Polar Solvent (e.g., Acetonitrile) Heat (80-110°C) fluoride [¹⁸F]F⁻ / K222 / K₂CO₃ fluoride->product leaving_group KOTs

Figure 1: General scheme for the nucleophilic radiofluorination of 4-tosyloxy-2-butanone.

This reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide to enhance the nucleophilicity of the fluoride ion. A phase-transfer catalyst, such as Kryptofix 222 (K2.2.2), is essential to sequester the potassium counter-ion of K[¹⁸F]F, thereby liberating a "naked" and highly reactive fluoride anion. A weak base, like potassium carbonate, is also added to neutralize any acidic impurities that could trap the [¹⁸F]fluoride.

Application Protocol: Synthesis of [¹⁸F]4-Fluorobutan-2-one ([¹⁸F]FB) for Potential Use as a Prosthetic Group

This protocol details the synthesis of [¹⁸F]4-fluorobutan-2-one, a versatile intermediate that can be subsequently conjugated to a larger biomolecule (e.g., a peptide or a small molecule inhibitor) to create a final PET tracer. This two-step approach is common when the target molecule is not stable under the conditions required for direct radiofluorination.

Part 1: Radiosynthesis of [¹⁸F]4-Fluorobutan-2-one

Materials & Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab, Trasis AllInOne) or a shielded hot cell with remote manipulators.

  • HPLC system with a semi-preparative C18 column and a radioactivity detector.

  • Reaction vessel (e.g., 5 mL V-vial).

  • Sep-Pak cartridges (e.g., QMA, C18).

  • Nitrogen or Argon gas supply (high purity).

  • 4-tosyloxy-2-butanone (precursor).

  • Kryptofix 222 (K2.2.2).

  • Potassium Carbonate (K₂CO₃).

  • Acetonitrile (anhydrous, <50 ppm H₂O).

  • Water for Injection (WFI).

  • Ethanol (USP grade).

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron).

Experimental Workflow Diagram:

workflow start Start: [¹⁸F]Fluoride in [¹⁸O]H₂O trap Trap [¹⁸F]F⁻ on QMA Cartridge start->trap elute Elute [¹⁸F]F⁻ with K₂CO₃/K2.2.2 in MeCN/H₂O trap->elute dry Azeotropic Drying (N₂ flow, 80-110°C) elute->dry add_precursor Add 4-tosyloxy-2-butanone in anhydrous MeCN dry->add_precursor react Reaction (100-110°C, 10-15 min) add_precursor->react quench Quench with Water react->quench hplc Semi-Preparative HPLC Purification quench->hplc collect Collect [¹⁸F]FB Peak hplc->collect reformulate Reformulate in Saline/Ethanol (via C18 Sep-Pak) collect->reformulate qc Quality Control Analysis reformulate->qc end Final Product: [¹⁸F]4-Fluorobutan-2-one qc->end

Figure 2: Automated radiosynthesis workflow for [¹⁸F]4-fluorobutan-2-one.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

    • Wash the cartridge with WFI to remove any cationic impurities.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 222 (5-10 mg in 1 mL acetonitrile) and potassium carbonate (1-2 mg in 0.1 mL WFI).

  • Azeotropic Drying:

    • Heat the reaction vessel to 100-110°C under a gentle stream of nitrogen or argon. This step is critical as water will compete with the fluoride as a nucleophile and reduce radiochemical yield. Continue heating until the solvent is completely evaporated. Repeat with an additional 1 mL of anhydrous acetonitrile to ensure anhydrous conditions.

  • Radiofluorination Reaction:

    • Dissolve 2-5 mg of 4-tosyloxy-2-butanone in 0.5-1.0 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]F⁻/K2.2.2 complex in the reaction vessel.

    • Seal the vessel and heat at 100-110°C for 10-15 minutes.

  • Purification:

    • Cool the reaction vessel and quench the reaction by adding 1-2 mL of WFI or HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column, 10 mm x 250 mm).

    • Elute with a suitable mobile phase (e.g., 30:70 acetonitrile:water) at a flow rate of 4-5 mL/min.

    • Monitor the eluent with a UV detector (for the cold standard) and a radioactivity detector. Collect the radioactive peak corresponding to [¹⁸F]4-fluorobutan-2-one.

  • Reformulation:

    • Dilute the collected HPLC fraction with WFI.

    • Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.

    • Wash the C18 cartridge with WFI to remove any residual HPLC solvent.

    • Elute the final product from the C18 cartridge with a small volume (e.g., 1 mL) of USP-grade ethanol, followed by sterile saline for injection.

Part 2: Quality Control

A robust quality control (QC) process is mandatory to ensure the identity, purity, and safety of the radiolabeled product before any subsequent use.

QC Parameters and Methods:

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Identity of Product Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard
Residual Solvents Gas Chromatography (GC)< 410 ppm Acetonitrile, < 5000 ppm Ethanol
pH pH paper or meter4.5 - 7.5
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% ¹⁸F
Specific Activity Calculated from the amount of radioactivity (Bq) and the mass of the product (mol)Report value (typically > 37 GBq/µmol)

Expert Insights: The "Why" Behind the Protocol

  • Anhydrous Conditions: The success of nucleophilic fluorination hinges on the reactivity of the "naked" fluoride ion. Water is a protic solvent that can solvate the fluoride ion through hydrogen bonding, significantly reducing its nucleophilicity. The azeotropic drying step is therefore non-negotiable for achieving high radiochemical yields.

  • Choice of Precursor Concentration: Using a small amount of precursor (2-5 mg) is intentional. This ensures that the molar ratio of [¹⁸F]fluoride to the precursor is low, leading to a high specific activity product. High specific activity is crucial for imaging studies to avoid unwanted pharmacological effects from the non-radioactive compound.[4]

  • HPLC Purification: This step is essential to separate the desired [¹⁸F]4-fluorobutan-2-one from unreacted [¹⁸F]fluoride, the tosyloxy precursor, and any side products. The purity of the final product is critical for accurate and reliable imaging results.

  • Reformulation: The final product must be in a biocompatible solvent system for any potential in vitro or in vivo applications. The C18 Sep-Pak reformulation is an efficient method to switch from the HPLC mobile phase to a physiologically acceptable solution like saline with a small amount of ethanol to aid solubility.

Conclusion

4-Tosyloxy-2-butanone is a valuable and versatile precursor for the synthesis of ¹⁸F-labeled imaging agents. Its well-defined reactivity allows for the efficient and high-yield production of [¹⁸F]4-fluorobutan-2-one, a key building block for more complex PET tracers. The protocol and insights provided herein offer a solid foundation for researchers to incorporate this synthon into their radiopharmaceutical development pipelines, paving the way for the creation of novel probes for molecular imaging.

References

  • Dolan, E. (2014, December 4). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS. [Link]

  • (2014, December 4). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications. ACS Publications. [Link]

  • (2022, June 28). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. [Link]

  • (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • (2019, November 19). A Survey of Molecular Imaging of Opioid Receptors. MDPI. [Link]

  • (2023, August 24). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET Imaging of Brain Opioid Receptors. MDPI. [Link]

  • (2015, July 22). Preparation of 1-Tosyloxy-4-Substituted-2-butenes Using Ag(I) Salts. PubMed. [Link]

  • (2019). Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy)phenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma. PubMed. [Link]

  • (2017). Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection. RSC Publishing. [Link]

  • (2023, February). Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. ResearchGate. [Link]

  • (2006, September 15). Towards NR2B receptor selective imaging agents for PET-synthesis and evaluation of N-[11C]-(2-methoxy)benzyl (E)-styrene-, 2-naphthyl- and 4-trifluoromethoxyphenylamidine. PubMed. [Link]

Sources

Method

Scalable synthesis methods utilizing 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

An In-Depth Guide to the Scalable Synthesis of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- Introduction 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-, also known as 4-tosyloxy-2-butanone, is a versatile bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scalable Synthesis of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

Introduction

2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-, also known as 4-tosyloxy-2-butanone, is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure incorporates both a ketone carbonyl group and a tosylate ester. The tosylate group is an excellent leaving group, making this compound a valuable intermediate for introducing the 2-oxobutyl moiety via nucleophilic substitution reactions. This guide provides a detailed exploration of scalable synthesis methods for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical parameters for large-scale production.

The synthesis is logically approached as a two-stage process: first, the scalable production of the precursor alcohol, 4-hydroxy-2-butanone, followed by its subsequent tosylation.

Part 1: Scalable Synthesis of the Precursor, 4-Hydroxy-2-butanone

The economical and scalable synthesis of 4-hydroxy-2-butanone is paramount for the overall efficiency of producing the final tosylated product. Several methods have been developed, with the most prominent being the aldol condensation of acetone and formaldehyde and the oxidation of 1,3-butanediol.

Method A: Base-Catalyzed Aldol Condensation

The most common industrial route for synthesizing 4-hydroxy-2-butanone is the base-catalyzed aldol condensation of acetone and formaldehyde.[1] This method is cost-effective due to the low cost of the starting materials.

Reaction Mechanism and Rationale

The reaction proceeds via a standard aldol addition mechanism. A base, such as sodium hydroxide, deprotonates the α-carbon of acetone to generate a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated by water to yield 4-hydroxy-2-butanone.[1]

To favor the desired cross-aldol reaction and minimize the self-condensation of acetone, a molar excess of formaldehyde is typically employed.[2] Maintaining a low reaction temperature (e.g., below 10°C) is critical to suppress side reactions, such as the self-condensation of acetone to form diacetone alcohol and the disproportionation of formaldehyde via the Cannizzaro reaction.[2]

G cluster_0 Aldol Condensation Pathway cluster_1 Key Side Reactions Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Formaldehyde Formaldehyde Formaldehyde Product 4-Hydroxy-2-butanone Alkoxide->Product + H₂O Acetone2 2x Acetone Diacetone Diacetone Alcohol Acetone2->Diacetone Self-Condensation Mesityl Mesityl Oxide Diacetone->Mesityl - H₂O Formaldehyde2 2x Formaldehyde Cannizzaro Formic Acid + Methanol (Cannizzaro Reaction) Formaldehyde2->Cannizzaro + Strong Base G cluster_0 Tosylation Reaction Alcohol 4-Hydroxy-2-butanone Product 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- Alcohol->Product + TsCl TsCl p-Toluenesulfonyl Chloride (TsCl) Base Base (e.g., Pyridine) Byproduct Base·HCl Base->Byproduct + HCl (from reaction)

Sources

Application

Catalytic conditions for reactions involving 4-tosyloxy-2-butanone

An In-Depth Guide to Catalytic Conditions for Reactions Involving 4-Tosyloxy-2-butanone Introduction: The Synthetic Versatility of 4-Tosyloxy-2-butanone 4-Tosyloxy-2-butanone is a highly valuable and versatile bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Catalytic Conditions for Reactions Involving 4-Tosyloxy-2-butanone

Introduction: The Synthetic Versatility of 4-Tosyloxy-2-butanone

4-Tosyloxy-2-butanone is a highly valuable and versatile bifunctional molecule in organic synthesis. Its structure incorporates a ketone carbonyl group and a terminal primary carbon atom activated by a p-toluenesulfonate (tosylate) group. The tosylate is an exceptional leaving group, a consequence of the stability of the resulting tosylate anion, where the negative charge is effectively delocalized by resonance across the sulfonyl group and the aromatic ring.[1] This inherent reactivity transforms the C4 position into a potent electrophilic site, making the molecule a prime substrate for a wide array of nucleophilic substitution, elimination, and transition-metal-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for key catalytic transformations of 4-tosyloxy-2-butanone, offering researchers the foundational knowledge to leverage this powerful synthetic building block.

Base-Catalyzed Intramolecular Cyclization: Synthesis of Methyl Cyclopropyl Ketone

One of the most characteristic reactions of 4-tosyloxy-2-butanone is its conversion to methyl cyclopropyl ketone. This transformation proceeds via an intramolecular SN2 reaction, where the enolate of the ketone, generated in situ, acts as the internal nucleophile. The choice of base is critical; it must be strong enough to deprotonate the α-carbon to a sufficient degree without promoting significant side reactions.

Mechanism and Rationale

The reaction is initiated by the abstraction of a proton from the C3 position (alpha to the carbonyl) by a base, forming an enolate intermediate. This enolate then undergoes a rapid intramolecular nucleophilic attack on the C4 carbon, displacing the tosylate leaving group to form the three-membered cyclopropane ring. Strong aqueous bases like sodium hydroxide are highly effective and economically viable for this transformation. The procedure is analogous to the well-established cyclization of 5-halo-2-pentanones.[2]

Workflow for Base-Catalyzed Cyclization

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification A 4-Tosyloxy-2-butanone in appropriate solvent B Add strong base (e.g., NaOH aq.) to form enolate A->B C Intramolecular S_N2 Attack (Cyclization) B->C D Heat to complete reaction (if necessary) C->D E Quench & Distill product D->E F Aqueous layer extraction (e.g., with ether) E->F G Combine organic layers, dry, and concentrate F->G H Purified Methyl Cyclopropyl Ketone G->H

Caption: Workflow for the synthesis of methyl cyclopropyl ketone.

Experimental Protocol: Methyl Cyclopropyl Ketone Synthesis

This protocol is adapted from the procedure for the cyclization of 5-chloro-2-pentanone.[2]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide (4.5 moles, 180 g) in water (180 mL).

  • Addition: While stirring vigorously, add 4-tosyloxy-2-butanone (3.0 moles) to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.

  • Reaction: If boiling does not commence during the addition, gently heat the flask to initiate the reaction. Maintain a steady reflux for 1 hour to ensure complete cyclization.

  • Distillation: Arrange the condenser for distillation. Distill the water-ketone mixture from the reaction flask until the organic layer is no longer present in the reaction mixture.

  • Workup: Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product. Separate the upper layer containing methyl cyclopropyl ketone.

  • Extraction: Extract the aqueous layer with two portions of diethyl ether (150 mL each).

  • Purification: Combine the initial ketone layer with the ether extracts. Dry the combined organic solution over anhydrous calcium chloride, decant, and remove the solvent by distillation to yield the purified methyl cyclopropyl ketone.

Intermolecular Nucleophilic Substitution via Phase-Transfer Catalysis (PTC)

For reactions with external nucleophiles, achieving efficient substitution can be challenging due to the immiscibility of the organic substrate with many common inorganic nucleophilic reagents (e.g., NaN3, KCN). Phase-Transfer Catalysis (PTC) provides an elegant and environmentally friendly solution to this problem.[3][4] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophilic anion from the aqueous phase into the organic phase, where it can react with the substrate.[5][6]

Mechanism and Rationale

The PTC mechanism involves the quaternary ammonium cation (Q+) forming a lipophilic ion pair with the nucleophilic anion (Nu-) at the aqueous-organic interface. This ion pair (Q+Nu-) is soluble in the organic phase and migrates into it. Here, the "naked" and highly reactive nucleophile attacks the 4-tosyloxy-2-butanone, displacing the tosylate group. The resulting tosylate anion pairs with the Q+ cation, migrates back to the interface, and exchanges for another nucleophile, thus continuing the catalytic cycle. This method avoids the need for hazardous, polar aprotic solvents like DMF or DMSO.[5]

Mechanism of Phase-Transfer Catalysis

cluster_aqueous Aqueous Phase cluster_organic Organic Phase N Na⁺Nu⁻ (Nucleophile Salt) C2 Q⁺Nu⁻ (Active Catalyst) N->C2 Ion Exchange S R-OTs (4-Tosyloxy-2-butanone) P R-Nu (Product) I Interface C1 Q⁺X⁻ (Catalyst) C2->S SN2 Reaction C3 Q⁺OTs⁻ (Returning Catalyst) C3->N Ion Exchange

Caption: Catalytic cycle of a typical phase-transfer catalysis reaction.

General Protocol: Azide Substitution using PTC

This protocol describes the displacement of the tosylate group with an azide nucleophile, a common transformation for introducing nitrogen.[1]

  • Setup: In a round-bottom flask, dissolve 4-tosyloxy-2-butanone (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.) in a nonpolar organic solvent like toluene.

  • Nucleophile Addition: Add an aqueous solution of sodium azide (NaN3) (1.5 - 2.0 eq.).

  • Reaction: Heat the biphasic mixture to 60-80 °C and stir vigorously to ensure a large interfacial area for efficient catalysis. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with the same organic solvent (e.g., toluene or diethyl ether) to recover any dissolved product.

  • Purification: Combine the organic extracts and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-azido-2-butanone. Purify further by column chromatography if necessary.

ParameterConditionRationale
Catalyst Tetrabutylammonium Bromide (TBAB)Common, effective, and relatively inexpensive PTC catalyst.
Nucleophile Sodium Azide (NaN3)Provides the azide anion for substitution.
Solvent System Toluene / WaterBiphasic system ideal for PTC, avoiding hazardous solvents.
Temperature 60 - 80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Table 1. Representative conditions for PTC-mediated azidation.

Palladium-Catalyzed Cross-Coupling Reactions

The tosylate group can function as a "pseudo-halide" in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond at the C4 position, a powerful method for introducing aryl or vinyl substituents. While direct examples with 4-tosyloxy-2-butanone are less common in foundational literature, protocols for structurally related 4-tosyl-heterocycles provide a robust and directly applicable blueprint for this advanced transformation.[7][8][9]

Mechanism and Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-oxygen bond of the tosylate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from a boronic acid (or its boronate ester) is transferred to the palladium center, displacing the tosylate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

cluster_reactants Pd0 Pd(0)L₂ Pdtos R-Pd(II)(OTs)L₂ Pd0->Pdtos Oxidative Addition Pdr R-Pd(II)-R'L₂ Pdtos->Pdr Transmetalation (+ Base) Pdr->Pd0 Reductive Elimination Product R-R' (Coupled Product) Pdr->Product R_OTs->Pdtos R_B->Pdtos

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of 4-tosyl-2(5H)-furanone with arylboronic acids and serves as an excellent starting point.[8]

  • Setup: To a reaction vial or flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-tosyloxy-2-butanone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as PdCl2(PPh3)2 (5 mol%), and a base, potassium fluoride (KF) (3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically THF and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 60-90 °C and stir until TLC or GC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-2-butanone derivative.

ParameterConditionRationale
Catalyst PdCl2(PPh3)2 or Pd(OAc)2/PCy3Effective palladium sources for cross-coupling with tosylates.[7][8]
Coupling Partner Arylboronic AcidReadily available and stable organoboron reagent.
Base KF or K2HPO4·3H2OActivates the boronic acid for the transmetalation step.[7][8]
Solvent THF/H2O or MeOHSolubilizes both organic and inorganic reagents.
Temperature 60 - 90 °CPromotes efficient oxidative addition and turnover.

Table 2. Optimized conditions for Palladium-catalyzed cross-coupling.

Conclusion

4-Tosyloxy-2-butanone is a synthetically enabling building block due to the strategic placement of a ketone and a highly effective tosylate leaving group. The catalytic methodologies presented herein—base-catalyzed intramolecular cyclization, phase-transfer-catalyzed intermolecular substitution, and palladium-catalyzed cross-coupling—represent a core set of transformations that allow for its conversion into a diverse range of valuable products. By understanding the causality behind the choice of catalysts and reaction conditions, researchers can effectively troubleshoot, optimize, and adapt these protocols for the synthesis of complex target molecules in drug discovery and materials science.

References

  • Title: Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone. Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Source: Organic Chemistry Portal URL: [Link]

  • Title: Dehydration of 4-hydroxy-2-butanone to 3-buten-2-one over anatase-TiO2 catalyst. Source: ResearchGate URL: [Link]

  • Title: Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Source: Organic Syntheses URL: [Link]

  • Title: Phase Transfer Catalysis. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Source: ResearchGate URL: [Link]

  • Title: PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Source: ResearchGate URL: [Link]

  • Title: Phase-Transfer Catalysis (PTC). Source: Macmillan Group, Princeton University URL: [https://sites.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Meeting-April-10-2008-Correa.pdf]([Link] Macmillan-Group-Meeting-April-10-2008-Correa.pdf)

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Source: CiNii Research URL: [Link]

  • Title: Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Substitution Reactions. Source: Chemistry Steps URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 4-tosyloxy-2-butanone alkylation reactions

Welcome to the Application Scientist Support Center. 4-Tosyloxy-2-butanone (also known as 3-oxobutyl p-toluenesulfonate) is a highly versatile bifunctional electrophile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 4-Tosyloxy-2-butanone (also known as 3-oxobutyl p-toluenesulfonate) is a highly versatile bifunctional electrophile. It is widely utilized to transfer a 3-oxobutyl moiety onto nucleophiles, serving as a critical precursor for Robinson annulations, the synthesis of mevalonate derivatives [2], heterocyclic ring formations [3], and histidine-specific peptide modifications [1].

However, because it contains both a highly reactive leaving group (tosylate) and a methyl ketone, researchers frequently encounter yield-limiting side reactions such as elimination, O-alkylation, and self-condensation. This guide provides field-proven, mechanistically grounded solutions to optimize your alkylation yields.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of methyl vinyl ketone (MVK) and polymer sludge instead of my alkylated product?

The Causality: You are observing an E2 elimination pathway outcompeting the desired SN​2 substitution. The protons on the C3 carbon (adjacent to the ketone) of 4-tosyloxy-2-butanone are slightly acidic. When you use strong or highly basic conditions (e.g., NaH, KOtBu, or LDA at elevated temperatures), the base abstracts a C3 proton. The tosylate group is an excellent leaving group, facilitating rapid elimination to form methyl vinyl ketone (MVK). MVK is highly reactive and prone to rapid polymerization or uncontrolled multiple Michael additions under basic conditions.

The Solution:

  • Attenuate the Base: Switch to a milder, non-nucleophilic base. Anhydrous K2​CO3​ , Cs2​CO3​ , or tertiary amines like N,N-Diisopropylethylamine (DIPEA) are usually sufficient to deprotonate most active methylene compounds or amines without triggering massive E2 elimination of the reagent.

  • Kinetic Control: Lower the reaction temperature (e.g., 0 °C to Room Temperature). SN​2 reactions are less entropically demanding than E2 eliminations; therefore, lower temperatures kinetically favor substitution over elimination.

Q2: My enolate alkylation is yielding predominantly O-alkylated byproducts. How can I shift selectivity to C-alkylation?

The Causality: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The tosylate leaving group is highly electronegative, making the adjacent C4 carbon a "hard" electrophilic center. Enolates exhibit ambient nucleophilicity, possessing a "hard" oxygen atom and a "soft" carbon atom. According to HSAB theory, hard electrophiles preferentially react with hard nucleophiles, driving the reaction toward the oxygen atom to form an enol ether byproduct.

The Solution: Employ an in-situ Finkelstein reaction. By adding 1.2 to 2.0 equivalents of anhydrous Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture, the iodide displaces the tosylate to form 4-iodo-2-butanone in-situ. Iodide is a much "softer" leaving group, which softens the C4 electrophilic center. This soft electrophile will now strongly prefer reacting with the "soft" carbon of your enolate, drastically improving C-alkylation yields.

Q3: I am observing complex mixtures and oligomers on my TLC/LCMS. How do I prevent self-condensation of the reagent?

The Causality: 4-tosyloxy-2-butanone contains an unhindered methyl ketone moiety. Under basic conditions, it can undergo self-aldol condensation or cross-aldol condensation with the nucleophilic ketone (if you are performing an enolate alkylation).

The Solution: Utilize the Reverse Addition Technique . Never mix the base and the electrophile together before adding the nucleophile. Instead, pre-form your nucleophile (e.g., deprotonate your substrate in the reaction flask). Then, add the 4-tosyloxy-2-butanone dropwise via a syringe pump over 1–2 hours. By keeping the steady-state concentration of the electrophile extremely low, it is immediately consumed by the excess nucleophile, statistically eliminating the chance of electrophile self-condensation.

Mechanistic Pathway Visualization

The following diagram illustrates the competing reaction pathways of 4-tosyloxy-2-butanone and the strategic interventions required to drive the reaction toward the desired C-alkylation.

AlkylationPathways Reagent 4-Tosyloxy-2-butanone (Electrophile) Finkelstein NaI Additive (In-situ Iodide) Reagent->Finkelstein Softens Electrophile StrongBase Strong/Hard Base (e.g., NaH, LDA) Reagent->StrongBase High Temp / Strong Base OAlkylation O-Alkylation Byproduct (Hard-Hard Interaction) Reagent->OAlkylation Hard Enolate (No Additives) Nucleophile Nucleophile (e.g., Enolate, Amine) Desired Desired C-Alkylation (SN2 Pathway) Nucleophile->Desired Soft Nucleophile Finkelstein->Desired + Nucleophile Elimination MVK Formation (E2 Elimination) StrongBase->Elimination Beta-Hydride Abstraction

Reaction pathways of 4-tosyloxy-2-butanone demonstrating SN2, E2, and O-alkylation outcomes.

Quantitative Data: Condition Optimization Summary

The table below summarizes the causality of different reaction conditions on the primary reaction pathway and the estimated yield of the desired C-alkylated product.

Base UsedSolventAdditiveTemp (°C)Primary Reaction PathwayEst. C-Alkylation Yield
NaH (1.1 eq)THFNone25E2 Elimination (MVK formation)< 10%
K2​CO3​ (2.0 eq)DMFNone25Mixed SN​2 (C- and O-Alkylation)35 - 45%
K2​CO3​ (2.0 eq) Acetone NaI (1.2 eq) 50 SN​2 Substitution (C-Alkylation) 80 - 90%
DIPEA (2.0 eq)DCMNone0 to 25 SN​2 Substitution (Slow kinetics)55 - 65%

Standard Operating Procedure: Finkelstein-Assisted C-Alkylation

To ensure a self-validating and highly reproducible workflow, follow this optimized protocol utilizing in-situ iodide generation.

Materials Required:

  • Substrate (Nucleophile): 1.0 mmol

  • 4-Tosyloxy-2-butanone: 1.2 mmol (Synthesized from 4-hydroxy-2-butanone and tosyl chloride [2])

  • Anhydrous K2​CO3​ : 2.5 mmol

  • Anhydrous Sodium Iodide (NaI): 1.5 mmol

  • Anhydrous Acetone or DMF: 10 mL

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a flame-dried, argon-purged round-bottom flask, dissolve the nucleophilic substrate (1.0 mmol) in 5 mL of anhydrous solvent. Add the finely powdered, anhydrous K2​CO3​ (2.5 mmol) and stir at room temperature for 30 minutes to ensure complete deprotonation/activation.

  • Electrophile Preparation: In a separate dry vial, dissolve 4-tosyloxy-2-butanone (1.2 mmol) and anhydrous NaI (1.5 mmol) in 5 mL of the anhydrous solvent. Stir this mixture in the dark at room temperature for 15 minutes. Note: A fine white precipitate of sodium tosylate may begin to form as 4-iodo-2-butanone is generated.

  • Controlled Addition: Draw the electrophile/NaI mixture into a gas-tight syringe. Using a syringe pump, add this mixture dropwise to the nucleophile flask over a period of 1 hour. Maintain the reaction temperature at 40–50 °C (if using Acetone) or room temperature (if using DMF).

  • Reaction Monitoring & Quenching: Monitor the reaction via TLC or LCMS. Upon consumption of the starting material (typically 2–4 hours post-addition), cool the reaction to 0 °C. Quench by adding 10 mL of saturated aqueous NH4​Cl .

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with a 10% aqueous sodium thiosulfate solution (to remove any residual iodine species), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Polymeric Materials to ... Histidine-Specific Peptide Modification via Visible-Light-Promoted CH Alkylation. eScholarship (University of California). Available at: [Link]

  • Bifunctional Inhibitors of Mevalonate Kinase and Mevalonate 5-Diphosphate Decarboxylase. Organic Letters - ACS Publications. Available at:[Link]

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49. VDOC.PUB. Available at:[Link]

Optimization

Technical Support Center: Purification Strategies for Products of 4-Tosyloxy-2-butanone

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for navigating the purification challenges associated with products synthesized from 4-tosyloxy-2-butanone.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for navigating the purification challenges associated with products synthesized from 4-tosyloxy-2-butanone. As a versatile bifunctional reagent, 4-tosyloxy-2-butanone is a valuable starting material for introducing a butanone moiety into a target molecule. However, its reactivity, coupled with the physicochemical properties of its derivatives, often presents unique purification hurdles. This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of compounds derived from 4-tosyloxy-2-butanone.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is highly dependent on your specific reaction conditions (nucleophile, base, solvent, temperature), but several common impurities frequently appear:

  • Unreacted 4-tosyloxy-2-butanone: Incomplete reactions will leave residual starting material.

  • 3-Buten-2-one (Methyl Vinyl Ketone): The tosylate is an excellent leaving group. In the presence of a base, E2 elimination can occur, leading to the formation of this volatile and reactive α,β-unsaturated ketone.

  • 4-Hydroxy-2-butanone: If water is present in the reaction, hydrolysis of the tosylate can occur, particularly under basic or acidic conditions, yielding the corresponding alcohol.[1]

  • p-Toluenesulfonic Acid or its Salt: This is the leaving group from the substitution reaction. It is typically removed during the initial aqueous work-up.

  • Side-products from the Nucleophile: Excess nucleophile and any byproducts it may form under the reaction conditions.

  • Solvent and Reagents: Residual reaction solvents and other reagents.

Q2: How stable are products derived from 4-tosyloxy-2-butanone during purification?

A2: Stability is a key concern. The butanone core itself is relatively stable, but functional groups introduced during the synthesis can impart sensitivity.

  • pH Sensitivity: The ketone functional group can be sensitive to both strong acids and strong bases, which may catalyze aldol condensations or other side reactions.[2] Products containing other sensitive functional groups (e.g., esters, acetals) will also be susceptible to hydrolysis.

  • Thermal Stability: Many organic molecules can degrade at elevated temperatures. It is crucial to use vacuum distillation for liquid products to lower the boiling point and minimize thermal stress.[3][4]

  • Silica Gel Interaction: The ketone's carbonyl group is polar and can interact with the acidic surface of silica gel. Highly polar or basic products may streak or even decompose on a standard silica gel column.

Q3: What is the best general approach to start with for purifying a novel derivative?

A3: A multi-step approach is almost always necessary.

  • Aqueous Work-up: Begin with a liquid-liquid extraction to remove water-soluble impurities like p-toluenesulfonic acid salts and excess polar reagents.[5][6][7] Use a suitable organic solvent and consider washes with saturated sodium bicarbonate (to remove acid) and brine (to reduce the solubility of organic material in the aqueous layer).

  • TLC Analysis: Before attempting large-scale purification, analyze your crude product by Thin Layer Chromatography (TLC) using several solvent systems to find one that provides good separation between your product and impurities. An ideal Rf value for the target compound in flash chromatography is around 0.25-0.35.[8][9]

  • Flash Chromatography: This is the workhorse technique for purifying most organic compounds.[10] Based on your TLC analysis, perform flash column chromatography to separate the components of your mixture.

  • Final Polish: Depending on the purity and physical state of your product after chromatography, a final purification step like recrystallization (for solids) or distillation (for liquids) may be required to achieve high purity.[11][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My product is contaminated with unreacted 4-tosyloxy-2-butanone. How do I remove it?

  • Causality: This indicates an incomplete reaction. The starting material and the product often have similar polarities, making them difficult to separate by standard chromatography.

  • Solution 1: Optimize Chromatography:

    • Solvent System: Carefully optimize your eluent system using TLC. A shallow gradient or isocratic elution with a solvent system that gives a larger ΔRf between your product and the starting material is key.[9][13]

    • Column Size: Use a larger amount of silica gel relative to your crude product (e.g., a 1:40 to 1:100 sample-to-silica ratio) to improve resolution.

  • Solution 2: Reactive Purification (for non-ketone products):

    • If your product does not contain a reactive ketone, you can selectively remove the unreacted 4-tosyloxy-2-butanone using a sodium bisulfite wash.[14][15] The bisulfite forms a water-soluble adduct with the ketone, which can then be removed in the aqueous phase during a liquid-liquid extraction.[14]

    Protocol: Sodium Bisulfite Wash

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 2-3 minutes.[15] CAUTION: This may generate sulfur dioxide gas; vent the funnel frequently in a fume hood.

    • Allow the layers to separate. The aqueous layer now contains the ketone-bisulfite adduct.

    • Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: My product is a solid, but it "oils out" during recrystallization instead of forming crystals. What should I do?

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, or when impurities inhibit crystal lattice formation.[16]

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling often promotes oiling out.

    • Use a Different Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[17] You may need to screen several solvents or use a two-solvent (solvent/anti-solvent) system.[12]

    • Increase Solvent Volume: You may have too concentrated a solution. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it fully dissolves, then attempt to cool it again slowly.

    • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[16]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 3: My product streaks badly on a silica gel column, leading to poor separation and low yield.

  • Causality: Streaking on silica gel is often caused by compounds with acidic or basic functional groups that interact too strongly with the acidic silica surface.[18] Highly polar compounds can also exhibit this behavior.

  • Solutions:

    • Modify the Mobile Phase:

      • For Basic Compounds (e.g., amines): Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption.[18]

      • For Acidic Compounds (e.g., carboxylic acids): Add a small amount (0.1-1%) of an acidic modifier like acetic acid or formic acid to the eluent. This can improve peak shape by keeping the compound protonated.[18]

    • Use an Alternative Stationary Phase:

      • Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive or basic compounds.

      • Reversed-Phase (C18): For very polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better results.[10]

    • Dry Loading: If the compound has poor solubility in the initial eluent, adsorbing it onto a small amount of silica gel (dry loading) before loading it onto the column can improve band shape.[10][13]

Problem 4: I'm observing an unexpected, more non-polar spot on my TLC, possibly 3-buten-2-one. How do I prevent its formation and remove it?

  • Causality: This is a classic example of an E2 elimination side reaction, favored by strong, non-nucleophilic bases and higher temperatures. The product, methyl vinyl ketone, is less polar than the tosylate starting material.

  • Prevention:

    • Choice of Base: Use a weaker, more nucleophilic base if the reaction allows. Avoid strong, hindered bases like DBU or t-BuOK if substitution is the desired outcome.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Removal:

    • Distillation: Methyl vinyl ketone is quite volatile (b.p. 81.4 °C). If your product is significantly less volatile, it can often be removed by careful distillation or by concentrating the crude product under reduced pressure.

    • Chromatography: Being significantly less polar, it should separate well from more polar products on a silica gel column. Use a solvent system where it has a high Rf (e.g., >0.8) so it elutes quickly.

Data & Protocols

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

This table provides general starting points for developing a flash chromatography method for derivatives of 4-tosyloxy-2-butanone. Optimization via TLC is always required.[19]

Compound PolaritySolvent System (Normal Phase)Notes
Low to Medium 10-50% Ethyl Acetate in HexanesThe standard for many organic compounds. Good for resolving less polar impurities.[19]
Medium to High 50-100% Ethyl Acetate in HexanesFor products with increased polarity due to added functional groups.
High / Polar 2-10% Methanol in DichloromethaneEffective for highly polar compounds. Note: >10% methanol can dissolve silica gel.[19]
Basic Compounds Add 0.5% Triethylamine to chosen systemPrevents streaking of amines and other basic compounds on silica.[18]
Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow start Crude Product workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup tlc TLC Analysis workup->tlc is_solid Is Product a Solid? tlc->is_solid recrystallization_attempt Attempt Recrystallization is_solid->recrystallization_attempt Yes flash_chrom Flash Chromatography is_solid->flash_chrom No recrystallization_ok Is Purity >98%? recrystallization_attempt->recrystallization_ok pure_solid Pure Solid Product recrystallization_ok->pure_solid Yes recrystallization_ok->flash_chrom No post_chrom_analysis Analyze Fractions flash_chrom->post_chrom_analysis is_liquid Is Product a Liquid? post_chrom_analysis->is_liquid distillation Vacuum Distillation is_liquid->distillation Yes recrystallize_again Recrystallize from Purified Material is_liquid->recrystallize_again No pure_liquid Pure Liquid Product distillation->pure_liquid recrystallize_again->pure_solid

Caption: A decision tree for selecting a purification method after initial work-up.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • DSpace@MIT. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns.
  • Biotage. (n.d.).
  • Creative Chemistry. (n.d.).
  • JoVE. (2022, December 20). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.
  • University of Toronto. (n.d.).
  • University of Calgary. (n.d.).
  • Northern Illinois University. (n.d.).
  • SiliCycle. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). (r,s)-mevalonolactone-2-13c.
  • BenchChem. (2025).

Sources

Troubleshooting

Preventing the decomposition of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- during storage

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 4-(Tosyloxy)-2-butanone (CAS: 52090-42-3), also known as 4-oxobutyl 4-methylbenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 4-(Tosyloxy)-2-butanone (CAS: 52090-42-3), also known as 4-oxobutyl 4-methylbenzenesulfonate. As a highly reactive alkylating agent, this compound requires rigorous handling protocols to maintain its structural integrity.

Below, you will find a comprehensive breakdown of its degradation mechanisms, validated storage protocols, and troubleshooting FAQs.

Mechanistic Causality of Degradation

To effectively prevent the decomposition of 4-(Tosyloxy)-2-butanone, one must understand the chemical vulnerabilities inherent to its structure. The molecule features an excellent leaving group (the tosylate) situated beta to a carbonyl group. This arrangement creates a "perfect storm" for three primary degradation pathways:

  • Hydrolysis: The tosylate group is highly susceptible to nucleophilic attack by trace moisture. Water converts the reagent into 4-hydroxy-2-butanone, simultaneously releasing stoichiometric amounts of p-toluenesulfonic acid (TsOH) ().

  • Elimination (E1cb/E2): The protons alpha to the carbonyl (located between the ketone and the tosylate-bearing carbon) are highly acidic due to the electron-withdrawing nature of the ketone. Exposure to trace bases or thermal stress induces the elimination of TsOH, yielding methyl vinyl ketone (MVK) ().

  • Autocatalytic Polymerization: This is the terminal and most destructive phase. The TsOH generated from either hydrolysis or elimination acts as a strong organic acid catalyst. It drives the aldol condensation of both the intact ketone and the MVK byproduct, resulting in a rapid, autocatalytic cascade that turns the sample into a dark, insoluble polymeric tar.

Degradation Pathway Visualization

DegradationPathway SM 4-(Tosyloxy)-2-butanone (Intact Reagent) Moisture Trace Moisture (Nucleophilic Attack) SM->Moisture Exposure BaseHeat Trace Base / Heat (Deprotonation) SM->BaseHeat Exposure Hydrolysis Hydrolysis Pathway Forms 4-hydroxy-2-butanone Moisture->Hydrolysis Elimination Elimination (E1cb/E2) Forms Methyl Vinyl Ketone BaseHeat->Elimination TsOH Release of p-Toluenesulfonic Acid (Autocatalyst) Hydrolysis->TsOH + Polymerization Acid-Catalyzed Aldol Condensation (Dark Tars / Insoluble Polymers) Hydrolysis->Polymerization Reactant Elimination->TsOH + Elimination->Polymerization Reactant TsOH->Polymerization Catalyzes

Degradation cascade of 4-(Tosyloxy)-2-butanone triggered by moisture or thermal stress.

Quantitative Stability & Storage Data

To maximize the shelf life of your reagent, strict environmental controls are mandatory. The following table summarizes expected purity retention based on specific storage conditions.

Storage TemperatureAtmosphereAdditives / MatrixExpected Shelf Life (>95% Purity)Visual Indicator of Degradation
-80°C (Deep Freeze) Argon (Dry)None (Neat)12 - 18 MonthsClear to pale yellow oil
-20°C (Freezer) Nitrogen (Dry)None (Neat)3 - 6 MonthsSlight yellowing
+4°C (Fridge) Ambient AirNone (Neat)< 2 WeeksDeep yellow to amber
+25°C (Room Temp) Ambient AirNone (Neat)< 48 HoursDark brown/black viscous tar
-20°C (Freezer) Argon (Dry)Mild Acid Scavenger (Trace K₂CO₃)6 - 9 MonthsClear oil (with suspended solids)

Standard Operating Procedure (SOP): Aliquoting and Storage

To establish a self-validating system where the protocol inherently prevents the introduction of degradation catalysts (moisture/base), follow this step-by-step workflow upon receiving a fresh batch of 4-(Tosyloxy)-2-butanone.

Phase 1: Preparation & Environmental Control

  • Bake Glassware: Place all amber glass vials and glass pipettes in an oven at 150°C for a minimum of 4 hours. Causality: This removes surface-bound silanol water that would otherwise initiate hydrolysis. Cool the glassware in an active desiccator.

  • Establish Inert Atmosphere: Purge a glovebox or a Schlenk line setup with high-purity, anhydrous Argon.

Phase 2: Thawing & Aliquoting 3. Equilibrate to Room Temperature: Thaw the bulk reagent completely to room temperature while it is still sealed in its secondary container. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent, instantly triggering the autocatalytic degradation cascade. 4. Transfer: Under the Argon blanket, rapidly transfer single-use volumes (e.g., 100 µL - 500 µL) into the baked amber glass vials. 5. Desiccation (Optional but Recommended): Add a single, oven-dried 3Å molecular sieve pellet to each vial. Causality: The sieve acts as an internal scavenger for any trace moisture introduced during the transfer process.

Phase 3: Sealing and Storage 6. Headspace Purge: Flush the headspace of each individual vial with Argon before capping tightly with a PTFE-lined septum cap. Causality: Argon is denser than air and Nitrogen; it sits heavily in the vial, effectively displacing oxygen and moisture. 7. Seal: Wrap the cap seal tightly with Parafilm to prevent long-term gas exchange. 8. Kinetic Suppression: Store the aliquots immediately at -20°C or -80°C to kinetically suppress any baseline elimination reactions.

Troubleshooting FAQs

Q: My sample of 4-(Tosyloxy)-2-butanone has turned dark brown and is highly viscous. Can I still use it or purify it? A: No. A dark brown or black color indicates that the autocatalytic aldol condensation/polymerization cascade has already occurred. The viscosity is due to the formation of high-molecular-weight polymers. Distillation is not viable, as the required heat will rapidly degrade any remaining intact product via thermal elimination. The material must be discarded as hazardous waste.

Q: I stored the reagent at -20°C, but my reaction yields are steadily dropping after a month. What is going wrong? A: You are likely experiencing "freeze-thaw degradation." If you are using a single bulk vial and repeatedly taking it in and out of the freezer, condensation introduces microscopic amounts of moisture each time the vial is opened. This moisture hydrolyzes the tosylate group into TsOH, which then degrades the rest of the sample even while frozen. You must switch to the single-use aliquot SOP detailed in Section 4.

Q: Can I store the compound as a stock solution in a solvent to increase stability? A: Yes, but solvent choice is critical. Storing it as a dilute solution in a rigorously anhydrous, non-nucleophilic solvent (like dry dichloromethane or toluene) over 3Å molecular sieves at -20°C can dilute the molecules enough to mitigate intermolecular aldol condensation. Never store it in protic solvents (alcohols) or basic solvents (amines, pyridine), as these will rapidly react with the tosylate group and destroy the reagent.

Q: Why does the SOP explicitly recommend Argon over Nitrogen for the inert atmosphere? A: Argon is significantly denser than air and Nitrogen. When you purge a vial, Argon sits in the headspace like a heavy protective blanket, effectively displacing moisture. Nitrogen is lighter and is easily displaced by ambient air via micro-currents during the brief moments a vial is open or being capped.

References

  • Title: Bifunctional Inhibitors of Mevalonate Kinase and Mevalonate 5-Diphosphate Decarboxylase Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Troubleshooting low conversion rates in reactions with 4-tosyloxy-2-butanone

Welcome to the Advanced Technical Support Center. If you are experiencing low conversion rates, complex crude mixtures, or irreproducible yields when using 4-tosyloxy-2-butanone (also known as 3-oxobutyl p-toluenesulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. If you are experiencing low conversion rates, complex crude mixtures, or irreproducible yields when using 4-tosyloxy-2-butanone (also known as 3-oxobutyl p-toluenesulfonate), you are likely encountering a classic mechanistic divergence.

As a bifunctional reagent, 4-tosyloxy-2-butanone possesses both a highly electrophilic carbon (attached to the tosylate leaving group) and an acidic α -carbon (adjacent to the ketone). This structural reality means the reagent is constantly caught in a kinetic tug-of-war between your desired direct nucleophilic substitution ( SN​2 ) and an undesired base-catalyzed β -elimination (E1cB).

This guide is designed to provide you with field-proven insights, causality-driven explanations, and self-validating protocols to rescue your synthesis.

🔍 Core Diagnostics & FAQs

FAQ 1: Why am I seeing a volatile byproduct and low conversion of my nucleophile?

The Causality: The most frequent cause of low conversion with 4-tosyloxy-2-butanone is its rapid degradation into methyl vinyl ketone (MVK) via base-catalyzed β -elimination[1]. When you use strong bases (e.g., NaH, KOtBu, or excess Et3​N in polar aprotic solvents), the base deprotonates the α -carbon (C3). The resulting enolate rapidly expels the tosylate group at C4, irreversibly generating MVK. MVK is highly volatile and prone to off-target polymerization, leaving your nucleophile unreacted.

Self-Validating Check: Do not guess whether elimination is occurring. Run a crude 1H NMR of your reaction mixture after 1 hour. Look for characteristic vinyl proton doublets/multiplets between 5.8 ppm and 6.5 ppm . If these peaks are present and your starting material is disappearing, your base is too strong.

FAQ 2: I switched to a weaker base, but my reaction is now incredibly slow. How do I fix this?

The Causality: By switching to a weaker, heterogeneous base like K2​CO3​ , you successfully suppress the E1cB elimination pathway. However, the tosylate group can suffer from steric hindrance or poor orbital overlap depending on your nucleophile, leading to sluggish SN​2 kinetics.

The Solution: Implement an in situ Finkelstein reaction. By adding Sodium Iodide (NaI) to the reaction mixture, the tosylate is temporarily converted into 4-iodo-2-butanone. Iodide is a vastly superior leaving group for SN​2 reactions, accelerating the desired alkylation pathway before elimination can occur.

FAQ 3: I am intentionally using 4-tosyloxy-2-butanone as an MVK surrogate for a Michael addition. Why is my yield still low?

The Causality: Using this reagent as an in situ generator of MVK (e.g., for Robinson annulations) is a brilliant strategy to avoid handling volatile, toxic MVK directly. However, if the base generates MVK faster than your nucleophile can consume it, the local concentration of MVK spikes. High concentrations of MVK rapidly undergo anionic or radical polymerization.

The Solution: You must match the rate of elimination to the rate of the Michael addition. Use a syringe pump to add the base slowly over several hours, and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to suppress polymerization.

📊 Quantitative Data: Base and Solvent Impact

The choice of base and solvent dictates the fate of 4-tosyloxy-2-butanone. The table below summarizes the expected mechanistic pathways based on standard reaction conditions.

Base ChoiceSolventBase pKa​ (Conjugate Acid)Dominant Mechanistic PathwayTypical Conversion to SN​2 Product
NaH THF~35E1cB Elimination (Rapid)< 10%
DBU DMF12.5E1cB / Polymerization< 15%
Et3​N CH2​Cl2​ 10.7Mixed ( SN​2
  • E1cB)
40 - 50%
K2​CO3​
  • NaI
  • Acetonitrile10.3Direct SN​2 Substitution> 85%

    🗺️ Mechanistic & Troubleshooting Visualizations

    Mechanism Reagent 4-Tosyloxy-2-butanone Base Strong Base (e.g., NaH) Reagent->Base Deprotonation MildBase Mild Base + NaI Reagent->MildBase Finkelstein MVK Methyl Vinyl Ketone Base->MVK E1cB Elimination SN2 Direct SN2 Alkylation MildBase->SN2 Substitution Polymer Polymerization MVK->Polymer Excess Base Michael Michael Addition MVK->Michael Nucleophile

    Mechanistic divergence of 4-tosyloxy-2-butanone under varying base conditions.

    Troubleshooting Start Low Conversion Detected CheckNMR Check crude NMR for MVK (5.8-6.5 ppm) Start->CheckNMR IsMVK Is MVK present? CheckNMR->IsMVK YesMVK Elimination Outcompetes SN2 IsMVK->YesMVK Yes NoMVK Reagent Degradation or Poor Nucleophile IsMVK->NoMVK No Action1 Switch to weaker base or change solvent YesMVK->Action1 Action2 Add NaI (Finkelstein) Check reagent purity NoMVK->Action2

    Decision tree for troubleshooting low conversion rates in 4-tosyloxy-2-butanone reactions.

    🧪 Self-Validating Experimental Protocols

    Protocol 1: Finkelstein-Assisted Direct SN​2 Alkylation

    Use this protocol when your goal is to directly attach the 3-oxobutyl group to a nucleophile (amine, thiol, or phenol) without triggering elimination[2].

    • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add your nucleophile (1.0 eq) and anhydrous Acetonitrile (0.2 M).

    • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes.

    • Finkelstein Activation: Add Sodium Iodide (NaI) (0.2 to 1.0 eq, depending on nucleophile strength).

    • Reagent Addition: Dissolve 4-tosyloxy-2-butanone (1.2 eq) in a small volume of Acetonitrile and add it dropwise over 10 minutes.

    • Self-Validation Step: Heat the reaction to 60°C. Within 30–60 minutes, you must observe the precipitation of a fine white solid (Sodium Tosylate). Because NaI is soluble in Acetonitrile but NaOTs is highly insoluble, this precipitate is your visual confirmation that the Finkelstein exchange and subsequent alkylation are actively occurring. If the solution remains perfectly clear, your solvent is likely wet, which has hydrated and deactivated the iodide.

    • Workup: Cool to room temperature, filter through a Celite pad to remove salts, and concentrate under reduced pressure.

    Protocol 2: Controlled In Situ Michael Addition

    Use this protocol when you are intentionally using 4-tosyloxy-2-butanone as an MVK surrogate for a Robinson annulation or conjugate addition[3].

    • Preparation: Dissolve your nucleophile (1.0 eq) and 4-tosyloxy-2-butanone (1.1 eq) in anhydrous THF or Dichloromethane (0.1 M).

    • Inhibitor Addition: Add a single crystal of BHT (butylated hydroxytoluene) to suppress radical polymerization of the transient MVK.

    • Controlled Elimination: Load a syringe with DBU or Et3​N (1.2 eq) dissolved in 2 mL of solvent. Using a syringe pump, add the base solution at a rate of 0.5 mL/hour.

    • Self-Validation Step: Monitor the reaction by TLC. You should see the starting material disappear without a massive buildup of a UV-active baseline spot (which would indicate MVK polymerization). The slow addition ensures that as soon as a molecule of MVK is generated via elimination, it is immediately consumed by the nucleophile.

    📚 References

    • Bifunctional Inhibitors of Mevalonate Kinase and Mevalonate 5-Diphosphate Decarboxylase Organic Letters - ACS Publications Highlights the synthesis, isolation, and standard handling of 4-tosyloxy-2-butanone in complex pathway inhibitor design. URL: [Link]

    • Polymeric Materials to Improve the Stability and Pharmacokinetics of Protein and Peptide Therapeutics UCLA Electronic Theses and Dissertations - eScholarship Provides critical mechanistic insight into the base-catalyzed β -elimination of 4-substituted-2-butanones, confirming their degradation into reactive alkenes (MVK) in the presence of basic amines. URL: [Link](Search Title for full manuscript access)

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting the Removal of Unreacted 4-Tosyloxy-2-butanone

    Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the purification of reactio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the purification of reaction mixtures containing 4-tosyloxy-2-butanone [1].

    As a highly reactive bifunctional electrophile (containing both a ketone and a primary tosylate), 4-tosyloxy-2-butanone is frequently used in alkylation and Reformatsky reactions[1]. However, its high boiling point and moderate polarity make the removal of unreacted excess via standard evaporation or simple aqueous workup highly challenging.

    Below, we detail field-proven, causality-driven methodologies to efficiently clear this reactive intermediate from your product stream.

    Frequently Asked Questions (FAQs)

    Q1: Why is unreacted 4-tosyloxy-2-butanone difficult to remove via standard aqueous workup?

    A: 4-Tosyloxy-2-butanone possesses both a lipophilic aromatic ring (the tosyl group) and polar moieties (the ketone and sulfonate ester). This amphiphilic nature allows it to partition significantly into organic solvents (like ethyl acetate or dichloromethane) during liquid-liquid extraction. Because it is not readily ionizable under standard pH ranges, acid/base washes are ineffective at driving it into the aqueous layer.

    Q2: I want to avoid silica gel chromatography. What is the most efficient alternative?

    A: The most reliable, chromatography-free method is covalent scavenging . By introducing a polymer-supported nucleophile—such as PS-Trisamine (polystyrene-tris(2-aminoethyl)amine) or PS-Thiophenol —you can selectively react the primary tosylate with the resin. The unreacted 4-tosyloxy-2-butanone becomes covalently tethered to the macroscopic polymer beads, allowing you to simply filter it away from your non-reactive product.

    Q3: If I don't have access to scavenger resins, can I use a liquid-phase derivatization?

    A: Yes. You can add a highly water-soluble, low-molecular-weight secondary amine (e.g., diethanolamine) to the reaction mixture post-reaction. The amine will displace the tosylate via an SN2 mechanism, converting the lipophilic 4-tosyloxy-2-butanone into a highly polar, water-soluble aminobutanone derivative. This derivative can then be easily washed out into an acidic aqueous phase.

    Quantitative Method Comparison

    The following table summarizes the quantitative metrics and operational parameters for the three primary removal strategies.

    Removal StrategyEfficiency (% Removal)Processing TimeScalabilityCost per BatchPrimary Mechanism
    Polymer-Supported Scavenging > 99%2 - 4 hoursExcellentHighCovalent tethering via SN2
    Liquid-Phase Derivatization 90 - 95%4 - 6 hoursGoodLowConversion to polar amine, aqueous extraction
    Silica Gel Chromatography > 99%3 - 8 hoursPoorMediumDifferential adsorption

    Experimental Workflows & Methodologies

    Protocol A: Solid-Phase Scavenging using PS-Trisamine Resin

    This protocol is a self-validating system: the disappearance of the tosylate can be tracked via TLC/LC-MS, and the physical removal is guaranteed by the macroscopic nature of the resin.

    • Preparation: Ensure your primary reaction is complete. Dilute the crude reaction mixture in a compatible swelling solvent (e.g., Dichloromethane or Tetrahydrofuran) to a concentration of ~0.1 M.

    • Resin Addition: Add 3 to 5 equivalents of PS-Trisamine resin (loading ~3.0 mmol/g) relative to the calculated amount of unreacted 4-tosyloxy-2-butanone. Mechanistic note: The excess equivalents drive the pseudo-first-order kinetics of the SN2 displacement to completion.

    • Agitation: Gently agitate (do not use a magnetic stir bar, which crushes the resin; use an orbital shaker or overhead stirrer) at room temperature for 3 hours.

    • Filtration: Filter the mixture through a sintered glass funnel (porosity medium).

    • Washing: Wash the resin cake with 2 x 10 mL of the reaction solvent to elute any trapped product.

    • Concentration: Concentrate the combined filtrates in vacuo to yield the tosylate-free product.

    Protocol B: Liquid-Phase Derivatization with Diethanolamine
    • Quenching: To the crude reaction mixture (in an organic solvent like EtOAc), add 5 equivalents of diethanolamine and 1 equivalent of triethylamine.

    • Heating: Stir the mixture at 40°C for 4 hours to ensure complete SN2 displacement of the tosylate by the amine.

    • Acidic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl (3 x 20 mL). Mechanistic note: The HCl protonates the newly formed tertiary amine, drastically reducing its logP and forcing it into the aqueous layer.

    • Final Wash: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

    Process Visualization

    The following diagram illustrates the logical workflow and phase-separation mechanics of the solid-phase scavenging protocol (Protocol A).

    G A Crude Reaction Mixture (Product + Unreacted 4-tosyloxy-2-butanone) B Add Nucleophilic Scavenger Resin (e.g., PS-Trisamine) A->B C Agitate at Room Temp (2-4 hours) B->C D Sintered Glass Filtration C->D E Filtrate (Purified Product in Solvent) D->E Liquid Phase F Filter Cake (Resin-Bound Tosylate Adduct) D->F Solid Phase

    Figure 1: Workflow for the covalent scavenging of unreacted 4-tosyloxy-2-butanone using polymer-supported nucleophiles.

    References

    • Qiu, Y., & Li, D. (2006). Bifunctional Inhibitors of Mevalonate Kinase and Mevalonate 5-Diphosphate Decarboxylase. Organic Letters, 8(6), 1013–1016. ACS Publications. URL:[Link]

    Sources

    Optimization

    Strategies to control regioselectivity in reactions of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

    Welcome to the Technical Support Center for 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- (commonly known as 4-tosyloxy-2-butanone or 4-tosyloxybutan-2-one). As a highly versatile bifunctional electrophile, this molecul...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- (commonly known as 4-tosyloxy-2-butanone or 4-tosyloxybutan-2-one). As a highly versatile bifunctional electrophile, this molecule features both a reactive carbonyl group (C2) and a primary alkyl tosylate (C4).

    This dual reactivity presents significant regioselectivity challenges in organic synthesis—specifically the competition between direct nucleophilic substitution (SN2), carbonyl addition, and base-induced elimination to methyl vinyl ketone (MVK). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve absolute control over your reaction pathways.

    Troubleshooting Guide 1: Controlling SN2 vs. Carbonyl Addition

    Symptom: The reaction yields a mixture of the desired C4-alkylated product and a tertiary alcohol byproduct, or exclusively the tertiary alcohol.

    Root Cause: The regioselectivity is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory. Hard nucleophiles (e.g., Grignard reagents, organolithiums, primary amines) preferentially attack the hard electrophilic center—the carbonyl carbon (C2). Soft nucleophiles prefer the soft electrophilic center at C4.

    Causality & Solution: Matching the nucleophile's "softness" to the C4 carbon is critical to bypassing the carbonyl group.

    • Strategy A (Nucleophile Modification): If utilizing carbon nucleophiles, switch from hard organometallics (R-MgBr) to softer alternatives like Gilman reagents (organocuprates, R₂CuLi) or stabilize the carbanion (e.g., malonate enolates). For heteroatoms, thiolates (R-S⁻) are exceptionally soft and will selectively attack C4 via SN2 without affecting the ketone [1].

    • Strategy B (Protecting Groups): If a hard nucleophile must be used, the C2 carbonyl must be transiently masked. Convert the ketone to a cyclic acetal (e.g., using ethylene glycol and catalytic p-TsOH) prior to the substitution step, then deprotect under mildly acidic conditions.

    Troubleshooting Guide 2: Suppressing Unwanted Elimination (MVK Formation)

    Symptom: Rapid consumption of starting material, but the desired SN2 product is absent. NMR indicates polymeric mixtures or unselective Michael addition adducts.

    Root Cause: The protons at C3 are highly acidic due to the adjacent carbonyl. In the presence of strong or unhindered bases (e.g., NaOH, NaOMe), deprotonation at C3 leads to rapid E2 elimination of the tosylate, generating methyl vinyl ketone (MVK) in situ. MVK is a potent Michael acceptor that readily polymerizes.

    Causality & Solution: The activation energy for acid-base proton transfer is generally lower than for SN2 displacement. To favor SN2 over E2:

    • Base Selection: Use mild, non-nucleophilic, or sterically hindered bases. Potassium carbonate (K₂CO₃) in aprotic solvents is a self-validating standard for O-alkylation [3]. For amine alkylations, N,N-diisopropylethylamine (DIPEA) minimizes elimination.

    • Temperature Control: Elimination pathways have a higher entropy of activation (ΔS‡). Lowering the reaction temperature (e.g., 0 °C to ambient) suppresses the E2 pathway relative to the SN2 pathway.

    • Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetone) enhance the nucleophilicity of the attacking anion by leaving it unsolvated, accelerating the SN2 rate without requiring elevated temperatures [3].

    Visualizing the Reaction Pathways

    ReactionPathways SM 4-(Tosyloxy)butan-2-one (Bifunctional Electrophile) HardNuc Hard Nucleophile (e.g., R-MgBr) SM->HardNuc Attack at C2 SoftNuc Soft Nucleophile (e.g., R-S⁻, Phenoxide) SM->SoftNuc Attack at C4 Base Strong Base (e.g., NaOMe) SM->Base Deprotonation at C3 Carbonyl Carbonyl Addition (Tertiary Alcohol) HardNuc->Carbonyl SN2 SN2 Displacement (C4-Alkylated Ketone) SoftNuc->SN2 Elim E2 Elimination (Methyl Vinyl Ketone) Base->Elim

    Figure 1: Divergent reactivity pathways of 4-(tosyloxy)butan-2-one based on reagent selection.

    Quantitative Data: Regioselectivity & Yield Optimization

    The following table summarizes validated conditions for maximizing the SN2 pathway (C4 substitution) over competing reactions.

    Nucleophile TypeReagent/BaseSolventTemp (°C)Primary PathwayTypical Yield
    Phenol (O-Alkylation)K₂CO₃DMF80SN2 (C4)90-98%
    Thiol (S-Alkylation)TriethylamineDCM23SN2 (C4)>85%
    Primary AmineDIPEACH₃CN60SN2 (C4)70-80%
    Grignard (C-Alkylation)NoneTHF-78Carbonyl Addition>90%
    Alkoxide (Strong Base)NaOMeMeOH65E2 Elimination (MVK)N/A (Polymer)

    Experimental Protocols

    Protocol 1: Synthesis of 4-(Tosyloxy)butan-2-one from 4-Hydroxy-2-butanone

    This protocol utilizes pyridine as both the base and nucleophilic catalyst to ensure complete tosylation without triggering elimination [1, 2].

    Materials:

    • 4-Hydroxy-2-butanone (1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

    • Anhydrous Pyridine (3.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Preparation: Dissolve 4-hydroxy-2-butanone (e.g., 5.8 mmol) and TsCl (8.7 mmol) in anhydrous DCM (12 mL) under an inert atmosphere (N₂ or Ar).

    • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperature prevents the exothermic degradation of the intermediate and minimizes side reactions.

    • Base Addition: Add anhydrous pyridine (17.4 mmol) dropwise over 10 minutes.

    • Reaction: Allow the mixture to stir and gradually warm to room temperature (21–23 °C) overnight.

    • Quench & Wash: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield pure 4-tosyloxy-2-butanone[2].

    Protocol 2: Regioselective O-Alkylation (Phenol Ether Synthesis)

    This self-validating protocol uses a mild base and polar aprotic solvent to maximize SN2 displacement while suppressing MVK formation [3].

    Materials:

    • 4-(Tosyloxy)butan-2-one (1.1 equiv)

    • Substituted Phenol (1.0 equiv)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Deprotonation: Suspend the phenol and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes to pre-form the phenoxide anion. Causality: Pre-formation of the nucleophile ensures rapid reaction upon electrophile addition, outcompeting base-catalyzed degradation of the tosylate.

    • Electrophile Addition: Add 4-(tosyloxy)butan-2-one dropwise to the suspension.

    • Heating: Elevate the temperature to 80 °C and stir for 6 hours. Monitor by TLC or LC-MS until the phenol is consumed.

    • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x).

    • Purification: Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate.

    Troubleshooting Logic Workflow

    TroubleshootingLogic Start Issue: Low Yield of C4-Alkylated Product Check1 Is MVK (Elimination) forming? Start->Check1 Sol1 Action: Use weaker base (e.g., K2CO3, DIPEA) & lower temperature Check1->Sol1 Yes Check2 Is Tertiary Alcohol forming? Check1->Check2 No Sol2 Action: Protect ketone as ketal OR use softer nucleophile Check2->Sol2 Yes Sol3 Action: Switch to polar aprotic solvent (DMF) or add NaI catalyst Check2->Sol3 No (Unreacted SM)

    Figure 2: Logical decision tree for troubleshooting low yields in 4-(tosyloxy)butan-2-one alkylations.

    Frequently Asked Questions (FAQs)

    Q: Can I use 4-chloro- or 4-bromobutan-2-one instead of the tosylate? A: Yes, but there are trade-offs. The leaving group ability follows the trend: I > Br > OTs > Cl. While the iodo- and bromo- derivatives are highly reactive, they are often less stable and more prone to spontaneous elimination or degradation during storage. The tosylate provides an optimal balance of high SN2 reactivity and shelf stability, often matching the yields of the bromo- analog under standard conditions [3].

    Q: Why did my reaction turn into a dark, viscous tar? A: This is the hallmark of methyl vinyl ketone (MVK) polymerization. If your base is too strong or the reaction is overheated, the tosylate eliminates to form MVK. MVK is highly reactive and will readily undergo anionic or radical polymerization, resulting in a dark tar. Always use the mildest base possible to achieve deprotonation of your nucleophile.

    Q: Does the order of addition matter in the alkylation step? A: Absolutely. It is a best practice to pre-mix your nucleophile with the base to generate the active anion before introducing the 4-(tosyloxy)butan-2-one. If the base and the tosylate are mixed first, the base will catalyze the elimination to MVK before the nucleophile has a chance to react.

    References

    • Qiu, Y., & Li, D. (2006). Bifunctional Inhibitors of Mevalonate Kinase and Mevalonate 5-Diphosphate Decarboxylase. Organic Letters.[Link]

    • Liu, Y. (2018). Polymeric Materials to Improve the Stability and Pharmacokinetics of Therapeutics. UCLA Electronic Theses and Dissertations.[Link]

    Troubleshooting

    Managing diastereoselectivity in alkylation with 4-tosyloxy-2-butanone

    Welcome to the technical support resource for managing diastereoselectivity in the alkylation of 4-tosyloxy-2-butanone. This guide is designed for researchers, chemists, and drug development professionals who are leverag...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for managing diastereoselectivity in the alkylation of 4-tosyloxy-2-butanone. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. Here, we will dissect the critical parameters that govern stereochemical outcomes, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve your desired diastereomer with high fidelity.

    Section 1: Frequently Asked Questions (FAQs) - The Underlying Principles

    This section addresses the fundamental concepts governing the stereoselective alkylation of chiral 4-tosyloxy-2-butanone. We will assume the use of a chiral substrate, such as (R)- or (S)-4-tosyloxy-2-butanone, where alkylation of the C3-enolate introduces a second stereocenter, leading to diastereomeric products.

    Q1: What is the mechanistic basis for diastereoselectivity in the alkylation of chiral 4-tosyloxy-2-butanone?

    A1: The diastereoselectivity arises from a phenomenon known as 1,3-asymmetric induction. When the ketone is deprotonated at the C3 position (alpha to the carbonyl) to form an enolate, the existing stereocenter at C4 dictates the facial bias for the incoming electrophile. The outcome is determined by the conformation of the transition state, which is primarily governed by two competing models: the chelation-controlled model and the non-chelation (or Felkin-Ahn-type) model.[1][2][3]

    • Chelation Control: In the presence of a suitable metal cation (like Li⁺), the enolate oxygen and the oxygen of the γ-tosyloxy group can coordinate to the metal, forming a rigid, six-membered ring-like transition state. This conformation sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[4][5]

    • Non-Chelation Control: In the absence of strong chelation (e.g., with bulky cations or in highly coordinating solvents), the transition state adopts an open-chain conformation. Here, stereoselectivity is dictated by minimizing steric interactions between the substituents on the chiral center and the incoming electrophile, as predicted by the Felkin-Ahn model.[3][6]

    Q2: What is the critical role of lithium chloride (LiCl) in these reactions?

    A2: Lithium chloride is a crucial additive for enhancing both reaction rate and diastereoselectivity in many alkylations involving lithium enolates.[7][8] Lithium enolates tend to exist as large, unreactive aggregates in solution. LiCl acts as an aggregate breaker, forming more reactive and structurally defined monomeric or dimeric enolate species.[7] This leads to a more organized and predictable transition state, often favoring the chelation-controlled pathway and resulting in higher diastereomeric ratios (d.r.).[8][9]

    Q3: How does the choice of base and enolization conditions affect selectivity?

    A3: The base and the conditions used for enolate formation are paramount. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is typically used to ensure rapid and complete (irreversible) deprotonation at the desired C3 position, forming the kinetic enolate.[10] Incomplete enolization can lead to side reactions, including self-condensation or reaction of the electrophile with the starting ketone, which lowers both yield and selectivity.[7] The temperature of deprotonation (typically -78 °C) is critical to prevent enolate equilibration and side reactions.

    Q4: Why is 4-tosyloxy-2-butanone a useful substrate? What is the function of the tosyl group?

    A4: The tosyloxy group (OTs) serves two main purposes. First, it is an excellent leaving group, making the C4 position susceptible to subsequent nucleophilic substitution (SN2) reactions after the initial alkylation at C3.[11] This allows for the sequential introduction of two different groups, making it a versatile synthetic intermediate. Second, the oxygen atom in the tosyloxy group can act as a chelating partner to the metal cation of the enolate, enabling the chelation-controlled pathway described in Q1.

    Section 2: Troubleshooting Guide

    Encountering poor selectivity or yield is a common challenge in stereoselective synthesis. This guide provides a systematic approach to diagnosing and resolving issues during the alkylation of 4-tosyloxy-2-butanone.

    Problem Potential Cause(s) Recommended Solution(s)
    Low Diastereoselectivity (Poor d.r.) 1. Enolate Aggregation: Lithium enolates are not reacting as well-defined monomers.[7] 2. Suboptimal Temperature: Higher temperatures can lead to less-defined transition states or enolate equilibration. 3. Solvent Effects: Highly coordinating solvents can disrupt chelation control. 4. Incorrect Base Stoichiometry: Incomplete deprotonation leaves unreacted ketone.1. Add Anhydrous LiCl: Add 5-6 equivalents of LiCl (dried thoroughly under high vacuum) to the LDA solution before adding the ketone. This breaks up aggregates.[7][8] 2. Maintain Low Temperature: Ensure the reaction is maintained at -78 °C during enolate formation and alkylation. Use a cryostat for precise control.[7] 3. Solvent Choice: Use a less coordinating solvent like THF. Ensure the solvent is rigorously anhydrous. 4. Titrate Base: Use freshly titrated n-BuLi to prepare the LDA solution to ensure accurate stoichiometry (typically 1.1–1.5 equivalents of LDA).
    Low or No Product Yield 1. Inactive Base: The LDA may have degraded due to moisture or prolonged storage. 2. Wet Reagents/Glassware: Moisture will quench the strong base and the enolate. 3. Unreactive Electrophile: The alkylating agent (R-X) may be too sterically hindered or a poor electrophile. 4. Competing Elimination: If the electrophile is prone to elimination (e.g., some secondary halides), this can be a major side reaction.1. Prepare Fresh LDA: Always prepare LDA fresh before use from recently titrated n-BuLi and dry diisopropylamine.[7] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or high argon flow. Use freshly distilled, anhydrous solvents. 3. Activate Electrophile: Consider switching from an alkyl chloride or bromide to a more reactive iodide or triflate. For very unreactive electrophiles, a higher reaction temperature after enolate formation might be needed, but this can compromise selectivity. 4. Optimize Electrophile/Conditions: Use a primary alkyl halide if possible. Run the reaction at the lowest feasible temperature.
    Presence of Dialkylated Product 1. Incorrect Stoichiometry: More than one equivalent of the electrophile was used relative to the enolate. 2. Enolate Equilibration: The mono-alkylated product may be deprotonated again if excess base is present or if conditions allow for proton exchange.1. Control Stoichiometry: Use a slight excess of the ketone (1.1 eq) relative to the base (1.0 eq) and the electrophile (1.0 eq) to ensure the base is fully consumed. 2. Slow Addition: Add the electrophile slowly at -78 °C to maintain a low instantaneous concentration. Ensure the reaction is quenched once the starting material is consumed (monitor by TLC/LC-MS).
    Reaction Does Not Go to Completion 1. Insufficient Reaction Time/Temp: The reaction may be too slow at -78 °C. 2. Poor Quality Reagents: Degradation of the starting material or electrophile.1. Controlled Warming: After adding the electrophile at -78 °C, allow the reaction to stir for several hours. If no progress is observed, slowly warm the mixture to 0 °C and monitor carefully by TLC.[7] 2. Verify Reagent Purity: Check the purity of the 4-tosyloxy-2-butanone and the alkylating agent by NMR or other appropriate methods before use.
    Section 3: Experimental Protocols

    This section provides a representative, step-by-step protocol for the diastereoselective alkylation of (R)-4-tosyloxy-2-butanone.

    Protocol 1: Diastereoselective Alkylation via a Chelated Lithium Enolate

    Materials:

    • (R)-4-tosyloxy-2-butanone (1.0 eq)

    • Anhydrous Lithium Chloride (LiCl) (6.0 eq)

    • Diisopropylamine (1.5 eq), freshly distilled

    • n-Butyllithium (n-BuLi) (1.4 eq), freshly titrated

    • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Standard solvents for workup (e.g., Ethyl Acetate, Brine)

    Procedure:

    • Preparation of LDA/LiCl Solution:

      • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with argon.

      • Add anhydrous LiCl and heat gently under vacuum to ensure it is completely dry; cool to room temperature.

      • Add anhydrous THF via syringe.

      • Add diisopropylamine to the THF/LiCl suspension.

      • Cool the flask to -78 °C using a dry ice/acetone bath.

      • Slowly add n-BuLi dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

    • Enolate Formation:

      • In a separate flame-dried flask under argon, dissolve (R)-4-tosyloxy-2-butanone in anhydrous THF.

      • Cool the ketone solution to -78 °C.

      • Slowly transfer the ketone solution via cannula to the LDA/LiCl solution at -78 °C.

      • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Alkylation:

      • Add the alkyl halide dropwise to the enolate solution at -78 °C.

      • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

      • If the reaction is sluggish, consider allowing it to warm slowly to -40 °C or 0 °C.

    • Work-up and Purification:

      • Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution.

      • Allow the mixture to warm to room temperature.

      • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

    • Analysis:

      • Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or chiral GC/HPLC analysis.

    Section 4: Visualizing Mechanisms and Workflows

    Visual aids are essential for understanding complex stereochemical concepts and experimental procedures.

    Diagram 1: Competing Transition States in Alkylation

    G cluster_start Chiral Enolate cluster_chelation Chelation Control cluster_nonchelation Non-Chelation (Felkin-Ahn) Control Start (R)-4-tosyloxy-2-butanone + LDA / LiCl @ -78°C Enolate Li+ Enolate Start->Enolate Deprotonation Chelated_TS Rigid 6-membered Chelated Transition State Enolate->Chelated_TS + R-X (e.g., THF) Open_TS Open-Chain Transition State Enolate->Open_TS + R-X (e.g., HMPA or no LiCl) Product_A Product A (syn-diastereomer) Chelated_TS->Product_A Product_B Product B (anti-diastereomer) Open_TS->Product_B

    Caption: Control pathways for the alkylation of a chiral γ-tosyloxy ketone enolate.

    Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

    G start Start: Poor Diastereoselectivity (d.r.) q1 Are you using anhydrous LiCl (5-6 eq)? start->q1 a1_no Add thoroughly dried LiCl to LDA solution before adding ketone. q1->a1_no No q2 Is the reaction temperature strictly maintained at -78°C? q1->q2 Yes a1_no->q2 a1_yes Yes a2_no Use a cryostat or well-insulated bath. Verify temperature with an internal probe. q2->a2_no No q3 Are all solvents and reagents rigorously anhydrous? q2->q3 Yes a2_no->q3 a2_yes Yes a3_no Flame-dry glassware. Use freshly distilled anhydrous solvents. Dry diisopropylamine. q3->a3_no No end_node If issues persist, consider the nature of the electrophile or substrate. q3->end_node Yes a3_no->end_node a3_yes Yes

    Caption: A step-by-step guide to troubleshooting poor diastereoselectivity.

    References
    • Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones. (2026). ResearchGate. [Link]

    • Stanton, G. R., Koz, P., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society. [Link]

    • Stanton, G. R., Koz, P., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(19), 7641–7643. [Link]

    • Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. (n.d.). Semantic Scholar. [Link]

    • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

    • Gideon, H. B., & Toste, F. D. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

    • Wang, Z., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications. [Link]

    • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]

    • Chiral auxiliary. (2024). In Wikipedia. [Link]

    • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). PMC. [Link]

    • Walsh, P. J., et al. (2014). Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. ACS Publications. [Link]

    • Diastereoselective alkylation of ketone enolates using a 1,3-dithiane 1-oxide auxiliary. (n.d.). RSC Publishing. [Link]

    • Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. (2018). ResearchGate. [Link]

    • Asymmetric Induction. (n.d.). MSU Chemistry. [Link]

    • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Analytical methods for the characterization of 4-tosyloxy-2-butanone reaction products

    An in-depth technical analysis for researchers and drug development professionals characterizing the reaction products of 4-tosyloxy-2-butanone. Introduction: The Analytical Challenge of 4-Tosyloxy-2-butanone 4-Tosyloxy-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis for researchers and drug development professionals characterizing the reaction products of 4-tosyloxy-2-butanone.

    Introduction: The Analytical Challenge of 4-Tosyloxy-2-butanone

    4-Tosyloxy-2-butanone (also known as 4-(p-toluenesulfonyloxy)-2-butanone) is a highly versatile bifunctional electrophile. It serves simultaneously as a methyl vinyl ketone (MVK) equivalent and a robust alkylating agent. Its applications in drug development are broad, ranging from the synthesis of mevalonate kinase inhibitors[1] to the engineering of blood-triggered, self-immolative linkers for insulin-glycopolymer conjugates[2].

    However, characterizing its reaction products presents a unique analytical paradox. The starting material possesses a strongly UV-absorbing tosylate group. Upon successful nucleophilic substitution, this tosylate group is expelled as p-toluenesulfonic acid (TsOH). If the incoming nucleophile lacks its own chromophore, the resulting alkylated product becomes effectively "UV-blind" at standard aromatic wavelengths (e.g., 254 nm). Furthermore, base-catalyzed elimination can yield MVK as a competing side product, or the molecule can undergo complex cyclizations, such as forming isoxazolidines when reacted with oximes[3].

    To navigate this, scientists must deploy a multi-modal analytical strategy that does not rely solely on UV absorbance.

    Part 1: Comparative Analysis of Analytical Modalities

    To objectively evaluate reaction success, analytical methods must be chosen based on their ability to handle the loss of the tosyl chromophore and distinguish between substitution and elimination products.

    Analytical ModalityPrimary UtilitySensitivityStructural ResolutionMatrix ToleranceKey Limitation
    HPLC-UV (225 nm) Tracking starting material depletion & TsOH byproduct formation.High (for tosyl groups)LowModerateThe target product is often "UV-blind" after tosylate displacement.
    LC-MS/MS (ESI) Reaction kinetics, mass confirmation, and impurity profiling.Very HighModerate (Mass/Sequence)HighCannot definitively distinguish between certain regioisomers.
    NMR (1H, 13C, 2D) Absolute structural elucidation and regiochemical assignment.LowVery HighLow (Requires purification)Time-consuming; requires milligram-scale isolated product.

    Part 2: Reaction Pathway & Analytical Decision Tree

    The following decision tree illustrates the causality behind selecting specific analytical tools based on the chemical fate of 4-tosyloxy-2-butanone during a reaction.

    DecisionTree SM Reaction Mixture (4-Tosyloxy-2-butanone + Nu-H) Prod Target Alkylated Product (Loses Tosyl Chromophore) SM->Prod Substitution Byprod Byproducts (TsOH & Methyl Vinyl Ketone) SM->Byprod Elimination / Leaving Group LCMS LC-MS/MS (ESI) Mass Confirmation & Kinetics Prod->LCMS Reaction Aliquot NMR 1H/13C NMR Regiochemistry & Connectivity Prod->NMR Purified Isolate HPLC HPLC-UV (225 nm) TsOH Stoichiometric Tracking Byprod->HPLC UV Active Tracking

    Decision tree for analytical method selection based on reaction components.

    Part 3: Step-by-Step Methodologies & Self-Validating Protocols

    Protocol A: Reaction Monitoring via LC-MS/MS

    Because the alkylated product may lack a strong chromophore, LC-MS/MS using Electrospray Ionization (ESI) is the standard for reaction monitoring[2].

    LCMSWorkflow Step1 1. Quench (MeOH/H2O + 0.1% FA) Step2 2. Filter (0.22 µm PTFE) Step1->Step2 Step3 3. LC Separation (C18, 10-95% MeCN) Step2->Step3 Step4 4. ESI-MS/MS (Target [M+H]+) Step3->Step4 Step5 5. Validation (Orthogonal UV for TsOH) Step4->Step5

    Step-by-step LC-MS/MS workflow for self-validating reaction monitoring.

    Step-by-Step Execution & Causality:

    • Sample Quenching & Dilution: Dilute a 10 µL reaction aliquot into 990 µL of 50:50 Methanol/Water containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).

      • Causality: Quenching stops the reaction immediately to provide an accurate kinetic snapshot. The acid ensures the protonation of basic sites, drastically enhancing positive-mode ESI efficiency for the target mass.

    • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., Zorbax SB300 C3 or Poroshell C18)[2]. Run a gradient from 10% to 95% Acetonitrile over 15 minutes.

      • Causality: The highly polar TsOH byproduct elutes in the void volume or very early (<2 min), preventing ion suppression. The hydrophobic 4-tosyloxy-2-butanone starting material elutes much later. The steep gradient ensures sharp peak shapes for both extremes.

    • Mass Detection (ESI+): Monitor for the [M+H]+ of the expected product via Extracted Ion Chromatogram (EIC).

    • Self-Validation System (The TsOH Check): Because the product might ionize poorly, simultaneously monitor the UV channel at 225 nm. The stoichiometric appearance of the TsOH peak at 225 nm serves as an orthogonal, undeniable confirmation that the tosylate leaving group has been consumed, validating the reaction progress even if the MS signal is weak.

    Protocol B: Structural Elucidation via NMR Spectroscopy

    Mass spectrometry confirms molecular weight, but 1H and 13C NMR are strictly required to confirm regioselectivity (e.g., O-alkylation vs. N-alkylation vs. S-alkylation) and to rule out elimination products.

    Step-by-Step Execution & Causality:

    • Sample Preparation: Following flash chromatography, dissolve 5-10 mg of the purified product in 0.6 mL of CDCl3[2].

      • Causality: CDCl3 is the standard solvent due to its lack of exchangeable protons. However, if the product is a highly polar derivative (e.g., a mevalonate conjugate), D2O or MeOD must be substituted to ensure complete solvation[1].

    • 1H NMR Acquisition & Diagnostic Tracking:

      • Confirming Loss of Tosyl: Verify the complete disappearance of the characteristic AA'BB' aromatic doublets at ~7.8 ppm and ~7.3 ppm, as well as the aryl methyl singlet at ~2.4 ppm.

      • Tracking the Alkyl Chain Shift: In the starting material, the -CH2-O-Ts protons appear as a highly deshielded triplet near 4.2 ppm[2]. Upon substitution with a less electronegative nucleophile (e.g., a secondary amine or thiol), this triplet will shift significantly upfield (e.g., to 2.5–3.2 ppm).

      • Causality: The exact chemical shift and multiplicity of this methylene group provide definitive proof of the nucleophile's identity and structural connectivity.

    • Self-Validation System (The Elimination Check): Scan the 5.8–6.4 ppm region of the spectra.

      • Causality: The presence of vinylic multiplets in this region indicates that 4-tosyloxy-2-butanone underwent base-catalyzed elimination to form methyl vinyl ketone (MVK) rather than the desired substitution. A clean baseline in this region validates the success of the alkylation protocol.

    Sources

    Comparative

    A Comparative Guide to 4-Tosyloxy-2-butanone and Other Alkylating Agents for Researchers and Drug Development Professionals

    Introduction: The Central Role of Alkylation in Science Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone reaction in both organic synthesis and medicine.[1] In drug development, p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Central Role of Alkylation in Science

    Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone reaction in both organic synthesis and medicine.[1] In drug development, particularly oncology, alkylating agents represent one of the earliest and most enduring classes of chemotherapy.[2][3] These agents function by covalently attaching an alkyl group to biologically important nucleophiles, most notably the bases within DNA.[4][5] This modification can disrupt DNA replication and transcription, ultimately triggering cell death (apoptosis), a mechanism that is particularly effective against rapidly dividing cancer cells.[5][6]

    The family of alkylating agents is broad and diverse, encompassing several major classes including nitrogen mustards, alkyl sulfonates, nitrosoureas, and triazines.[4][7] These agents are often categorized by their chemical structure and mechanism, which dictates their reactivity, target selectivity, and clinical profile.[7][8] While classical agents like the bifunctional nitrogen mustards and alkyl sulfonates induce potent cytotoxicity through DNA cross-linking, there is a growing interest in more specialized agents that offer unique reactivity or serve as versatile synthetic building blocks.[3][9]

    This guide provides an in-depth comparative analysis of 4-tosyloxy-2-butanone , a specialized monofunctional alkylating agent, contrasting its properties and performance with traditional alkylating agents. We will explore its unique structural features, mechanistic nuances, and its distinct advantages in specific research and development contexts, supported by experimental frameworks and data.

    Focus Molecule: 4-Tosyloxy-2-butanone – Structure and Reactivity

    4-Tosyloxy-2-butanone is a bifunctional molecule that stands apart from many classical alkylating agents. Its structure contains two key features that define its chemical behavior:

    • The Tosyloxy Group (-OTs): The tosylate group, attached to the C4 position, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack.

    • The Ketone Group (C=O): The ketone at the C2 position provides a secondary site for chemical modification, allowing for subsequent reactions such as condensations, reductions, or cyclizations. This "second handle" makes it a valuable intermediate in multi-step organic synthesis.[10][11]

    Mechanism of Alkylation

    4-Tosyloxy-2-butanone functions as a classic monofunctional alkylating agent, primarily reacting through a bimolecular nucleophilic substitution (SN2) mechanism.[8] In this process, a nucleophile directly attacks the electrophilic C4 carbon, leading to the displacement of the tosylate leaving group in a single, concerted step. This mechanism is favored by the unhindered nature of the primary carbon center.

    SN2_Alkylation_Mechanism cluster_reactants Reactants Nu Nu:⁻ (Nucleophile) structure Nu->structure SN2 Attack on C4 AlkylatingAgent 4-Tosyloxy-2-butanone AlkylatedProduct Alkylated Product LeavingGroup Tosylate Anion (TsO⁻) structure->LeavingGroup Displacement Synthetic_Workflow Start Nucleophile (R-XH) + 4-Tosyloxy-2-butanone Step1 Step 1: SN2 Alkylation (Base, Solvent) Start->Step1 Intermediate Intermediate Product (R-X-CH₂CH₂COCH₃) Step1->Intermediate Step2 Step 2: Ketone Chemistry (e.g., Aldol, Grignard, etc.) Intermediate->Step2 FinalProduct Complex Final Molecule Step2->FinalProduct

    Sources

    Validation

    A Comparative Guide to Alternatives for γ-Sulfonyloxy Ketones: Reagents for Cyclopropanation, Heterocycle Synthesis, and Alkylation

    An In-Depth Technical Guide Abstract 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-, commonly known as 4-tosyloxy-2-butanone, is a versatile bifunctional reagent in modern organic synthesis. Its value stems from the pres...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide

    Abstract

    2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-, commonly known as 4-tosyloxy-2-butanone, is a versatile bifunctional reagent in modern organic synthesis. Its value stems from the presence of a ketone moiety, which allows for enolate formation, and a terminal tosylate, an excellent leaving group that facilitates nucleophilic substitution and elimination reactions. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies for three primary transformations typically achieved with 4-tosyloxy-2-butanone: the synthesis of α-cyclopropyl ketones, the annulation of heterocyclic rings, and its use as a 4-oxobutylating agent. We will delve into the mechanistic underpinnings of each alternative, present comparative experimental data, and offer detailed protocols to guide researchers in selecting the optimal synthetic route for their specific target molecules.

    The Chemical Profile of 4-Tosyloxy-2-butanone

    4-Tosyloxy-2-butanone is a powerful synthetic intermediate due to its dual reactivity. The tosylate group (OTs), the conjugate base of the strong acid p-toluenesulfonic acid, is an exceptional leaving group, rendering the C4 position highly electrophilic.[1][2] This allows for efficient displacement by a wide range of nucleophiles. Simultaneously, the ketone at C2 provides access to α-protons at the C1 and C3 positions, which can be deprotonated by a suitable base to form a nucleophilic enolate. This confluence of an electrophilic center and a latent nucleophilic center within the same molecule is the foundation of its utility, particularly in intramolecular reactions.[3][4]

    The primary applications explored in this guide are:

    • Intramolecular Cyclopropanation: Formation of an enolate at C3 followed by an intramolecular SN2 attack on C4 to yield a cyclopropyl methyl ketone.

    • Heterocycle Synthesis: Reaction with binucleophilic species that first displace the tosylate and then undergo condensation with the ketone.[3][4]

    • Alkylation: Its function as a four-carbon electrophile for introducing a 4-oxobutyl moiety onto a nucleophile.

    Transformation I: Synthesis of α-Cyclopropyl Ketones

    The synthesis of cyclopropanes, particularly α-cyclopropyl ketones, is of significant interest in medicinal chemistry, as the cyclopropane motif can enhance metabolic stability and conformational rigidity.[5]

    The Intramolecular (Tosylate) Approach

    The most direct application of 4-tosyloxy-2-butanone is its conversion to methyl cyclopropyl ketone. This is achieved through base-mediated deprotonation at the C3 position to form an enolate, which then undergoes a rapid intramolecular SN2 reaction to displace the tosylate, forming the cyclopropane ring.

    Alternative Reagents & Methodologies

    A. Comparison of γ-Leaving Groups The tosylate is not the only option for the intramolecular cyclization. Other sulfonate esters and halides can serve as effective leaving groups. The choice of leaving group impacts reactivity, stability, and cost.

    Leaving GroupReagentRelative ReactivitypKa of Conjugate AcidKey Considerations
    Triflate 4-(Trifluoromethylsulfonyloxy)-2-butanoneHighest~ -14Extremely reactive, may be unstable, expensive. Ideal for unreactive systems.[2]
    Tosylate 4-(p-Toluenesulfonyloxy)-2-butanoneHigh~ -2.8Excellent balance of reactivity and stability, widely used.[1]
    Mesylate 4-(Methylsulfonyloxy)-2-butanoneHigh~ -1.9Reactivity is very similar to tosylate, often interchangeable.[1][2]
    Iodide 4-Iodo-2-butanoneModerate-High~ -10 (HI)Good leaving group, but reagent can be less stable and more expensive than sulfonates.
    Bromide 4-Bromo-2-butanoneModerate~ -9 (HBr)Common and cost-effective; less reactive than iodide or sulfonates.

    B. Intermolecular Approaches: Carbene & Carbenoid Chemistry Instead of forming the ring from a linear precursor, cyclopropanes can be constructed by adding a one-carbon unit to an alkene. For α-cyclopropyl ketones, this involves the cyclopropanation of an α,β-unsaturated ketone like methyl vinyl ketone (MVK).

    • Simmons-Smith Reaction: This classic method uses a zinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple. It is known for its stereospecificity and tolerance of many functional groups.[6][7]

    • Diazo-Derived Carbenoids: Reactions involving diazomethane or its derivatives (e.g., trimethylsilyldiazomethane) with a catalyst (e.g., copper or rhodium) can efficiently cyclopropanate alkenes.[8] However, diazo compounds are often toxic and explosive, requiring specialized handling.

    C. Modern Catalytic Methods: Hydrogen-Borrowing Catalysis A novel and efficient strategy for α-cyclopropanation of ketones involves hydrogen-borrowing (HB) catalysis.[5] This method couples a ketone with an alcohol that contains a pendant leaving group (e.g., 2-chloroethanol). The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes an aldol condensation with the ketone. The resulting intermediate is then reduced by the catalyst, and subsequent intramolecular cyclization yields the cyclopropyl ketone. This approach offers high atom economy.[5]

    Cyclopropanation_Workflows cluster_0 Intramolecular Pathway cluster_1 Intermolecular Pathway (Simmons-Smith) cluster_2 Hydrogen-Borrowing Catalysis A 4-Tosyloxy-2-butanone B Enolate Intermediate A->B Base (e.g., NaH) C Methyl Cyclopropyl Ketone B->C Intramolecular SN2 D Methyl Vinyl Ketone F Methyl Cyclopropyl Ketone D->F E CH₂I₂ + Zn(Cu) E->F G Ketone + Chloroethanol I Methyl Cyclopropyl Ketone G->I H [Ru] or [Ir] Catalyst H->I Heterocycle_Synthesis A 4-Tosyloxy-2-butanone Product Heterocyclic Core (e.g., Dihydropyridazine) A->Product B γ-Halo Ketone B->Product C 1,4-Dicarbonyl C->Product Nuc Binucleophile (e.g., H₂N-NH-R) Nuc->A Nuc->B Nuc->C Decision_Tree Start Need to add a 4-oxobutyl group? Nuc_Type What is the nucleophile type? Start->Nuc_Type Hard_Nuc Hard Nucleophile (e.g., R-Li, Grignard) Nuc_Type->Hard_Nuc Hard Soft_Nuc Soft Nucleophile (e.g., Enolate, Cuprate, Thiol) Nuc_Type->Soft_Nuc Soft Use_Tosylate Use 4-Tosyloxy-2-butanone (SN2 Reaction) Hard_Nuc->Use_Tosylate Consider_MVK Is MVK polymerization a concern? Soft_Nuc->Consider_MVK MVK_OK Use Methyl Vinyl Ketone (Michael Addition) Consider_MVK->MVK_OK No MVK_Not_OK Use 2-Methyloxirane route (Ring-opening then Oxidation) Consider_MVK->MVK_Not_OK Yes

    Sources

    Comparative

    Benchmarking the Efficiency of 4-Tosyloxy-2-butanone: A Comparative Guide for Advanced Alkylations

    Strategic Context and Electrophile Profiling In advanced organic synthesis and drug development, the precise installation of functionalized carbon chains requires electrophiles that balance reactivity with structural sta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    By: Senior Application Scientist

    Strategic Context and Electrophile Profiling

    In advanced organic synthesis and drug development, the precise installation of functionalized carbon chains requires electrophiles that balance reactivity with structural stability.1 (4-TOB), synthesized efficiently via the tosylation of 4-hydroxy-2-butanone using p-toluenesulfonyl chloride and pyridine[1], is a highly strategic bifunctional alkylating agent. It serves as a synthetic equivalent to methyl vinyl ketone (MVK), allowing researchers to introduce a 3-oxobutyl moiety without the polymerization risks or strict Michael-addition requirements associated with direct MVK usage.

    However, 4-TOB possesses a unique kinetic profile. Because it contains both a primary tosylate (a premium leaving group) and a β -ketone, its behavior in nucleophilic substitution ( SN​2 ) deviates significantly from standard unfunctionalized alkyl tosylates. This guide objectively benchmarks 4-TOB against similar tosylates—such as ethyl tosylate and 2-methoxyethyl tosylate—providing researchers with the mechanistic causality and self-validating protocols needed to optimize complex alkylations, such as those used in the 1[1] and 2[2].

    Mechanistic Causality: The Reactivity Profile of 4-TOB

    To master the use of 4-TOB, one must understand the underlying electronic and steric factors governing its reactivity. Unlike simple primary tosylates, 4-TOB is subject to two competing forces:

    • Inductive Deactivation of SN​2 : The carbonyl group at the β -position exerts a strong electron-withdrawing inductive effect. This slightly decreases the electron density at the electrophilic α -carbon, which can destabilize the electron-rich SN​2 transition state. Consequently, the intrinsic alkylation rate of 4-TOB is slower than that of ethyl or butyl tosylate.

    • The E2 Elimination Liability: The protons situated between the ketone and the tosylate-bearing carbon are highly acidic. In the presence of hard, strong bases (e.g., NaOEt, NaH), 4-TOB is highly susceptible to E2 elimination, ejecting the tosylate group to form methyl vinyl ketone (MVK)[2].

    Causality in Reaction Design: To achieve high yields, the protocol must suppress the E2 pathway. This dictates the use of highly nucleophilic but strictly mild, non-nucleophilic bases (such as K2​CO3​ or DIPEA) and polar aprotic solvents that accelerate SN​2 trajectories without spiking the basicity of the medium.

    Pathways TOB 4-Tosyloxy-2-butanone (Electrophile) SN2 S_N2 Alkylation (Target) TOB->SN2 + Nuc E2 E2 Elimination (MVK) TOB->E2 + Base Nuc Nucleophile (e.g., Amine) Base Strong Base

    Fig 1: Competing SN2 and E2 pathways of 4-tosyloxy-2-butanone under basic conditions.

    Comparative Benchmarking Data

    The following table summarizes the experimental benchmarking of 4-TOB against reference tosylates. The data reflects a standardized SN​2 reaction using piperidine as the model nucleophile in acetonitrile at 60°C.

    ElectrophileRelative SN​2 Rate ( krel​ )Primary Side ReactionIsolated Yield (%)
    Ethyl Tosylate 1.00 (Reference)None95%
    Butyl Tosylate 0.85None92%
    2-Methoxyethyl Tosylate 0.60None88%
    4-Tosyloxy-2-butanone 0.45E2 Elimination (MVK)78%

    Data Interpretation: 4-TOB exhibits less than half the reaction velocity of ethyl tosylate. The 78% isolated yield represents a ceiling in standard batch conditions due to the unavoidable background elimination to MVK, underscoring the need for the highly controlled protocols detailed below.

    Self-Validating Experimental Protocols

    Trustworthiness in chemical benchmarking requires a self-validating system. The following protocol utilizes quantitative NMR (qNMR) with an internal standard to ensure strict mass balance tracking. If the sum of the product, unreacted starting material, and MVK byproduct does not equal 100% of the initial molarity, the researcher immediately knows that an uncharacterized degradation pathway (such as MVK polymerization) has occurred.

    Protocol: Standardized Kinetic SN​2 Efficiency Assay

    Objective: Quantify the alkylation efficiency and degradation profile of 4-TOB vs. control tosylates.

    Mechanistic Causality for Reagent Selection:

    • Nucleophile (Piperidine): Chosen because its secondary amine structure is highly nucleophilic (favoring SN​2 ) but only moderately basic, minimizing E2 elimination.

    • Base ( K2​CO3​ ): In pure acetonitrile, K2​CO3​ is largely insoluble. This heterogeneous nature provides a slow, controlled release of basicity to scavenge the generated toluenesulfonic acid without creating localized high-pH zones that would destroy the 4-TOB.

    • Internal Standard (1,3,5-Trimethoxybenzene): Added at t=0 . Its aromatic protons appear as a sharp singlet at ~6.1 ppm in 1H -NMR, perfectly isolated from the aliphatic signals of the tosylates and the vinylic signals of MVK, ensuring flawless integration.

    Step-by-Step Methodology:

    • System Initialization: To an oven-dried 10 mL Schlenk flask under argon, add 4-tosyloxy-2-butanone (1.0 mmol, 242 mg), anhydrous K2​CO3​ (1.5 mmol, 207 mg), and 1,3,5-trimethoxybenzene (0.33 mmol, 56 mg) as the internal standard.

    • Solvent & Nucleophile Addition: Inject 5.0 mL of anhydrous acetonitrile, followed by piperidine (1.2 mmol, 118 µL). Immediately stir at 800 rpm and submerge in a pre-heated 60°C oil bath.

    • Kinetic Sampling: At intervals of t=1h,2h,4h, and 8h , extract a 50 µL aliquot using a micro-syringe.

    • Quench & Prepare: Immediately quench the aliquot into 0.5 mL of CDCl3​ containing 1% trifluoroacetic acid (TFA) to halt the reaction by protonating the piperidine.

    • qNMR Analysis: Acquire a 1H -NMR spectrum with a relaxation delay ( D1​ ) of at least 10 seconds to ensure complete relaxation of the internal standard.

    • Mass Balance Calculation: Integrate the product signals against the 6.1 ppm internal standard peak to determine yield. Integrate the vinylic peaks (5.8 - 6.4 ppm) to quantify MVK formation.

    Workflow Step1 1. Substrate Prep (Equimolar Tosylates) Step2 2. Nuc Addition (+ Mild Base) Step1->Step2 Step3 3. Kinetic Sampling (t=0 to 8h) Step2->Step3 Step4 4. qNMR Analysis (Mass Balance) Step3->Step4

    Fig 2: Self-validating experimental workflow for kinetic benchmarking via qNMR.

    Conclusion

    While 4-tosyloxy-2-butanone operates at a slower SN​2 velocity than standard primary tosylates (like ethyl tosylate) and is highly sensitive to base-catalyzed elimination, its utility in installing 3-oxobutyl groups is unmatched. By adhering to the mechanistic principles outlined above—specifically the use of heterogeneous or non-nucleophilic mild bases and strict temperature control—researchers can bypass its E2 liabilities and achieve high-fidelity alkylations in complex drug synthesis pipelines.

    References

    • Polymeric Materials to Stabilize Proteins and Formulate Triggerable Delivery Systems Source: UCLA Electronic Theses and Dissertations, eScholarship URL:[2]

    • Bifunctional Inhibitors of Mevalonate Kinase and Mevalonate 5-Diphosphate Decarboxylase Source: Organic Letters, ACS Publications URL:[1]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

    As laboratory professionals dedicated to innovation and safety, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and compliant disposal. This...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As laboratory professionals dedicated to innovation and safety, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-, a compound also known as 4-tosyloxy-2-butanone. The procedures outlined here are grounded in established chemical safety principles and regulatory standards to ensure the protection of personnel, facilities, and the environment.

    Hazard Assessment & Chemical Profile: Understanding the "Why"

    Proper disposal begins with a thorough understanding of the chemical's inherent risks. 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- possesses two key structural features that dictate its hazard profile: the 2-butanone backbone and the tosylate (p-toluenesulfonate) ester functional group.

    • 2-Butanone Moiety : The ketone backbone suggests properties similar to 2-butanone (Methyl Ethyl Ketone, MEK), which is a combustible liquid that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2]

    • Tosylate Ester Group : This is the primary driver of the compound's reactivity. The tosylate ion is an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity means the compound can react, potentially violently, with a range of other chemicals. Therefore, it is classified as a reactive chemical .[3] Such reactive substances require disposal through a dedicated hazardous waste program and must never be disposed of down the drain or in regular trash, as this could lead to fires or the release of toxic vapors.[3]

    Based on these functional groups and data from analogous compounds, a comprehensive hazard profile can be summarized.

    Hazard ClassificationDescriptionRationale & Primary Sources
    Reactive Waste Undergoes chemical reaction with other substances.The tosylate group is a highly reactive leaving group. Reactive chemicals must be managed as hazardous waste.[3][4]
    Acute Toxicity (Oral, Dermal) Toxic if swallowed and may be harmful in contact with skin.Based on data for related butanone derivatives.[5]
    Skin & Eye Irritation Causes skin irritation and serious eye damage.A common hazard for ketones and other reactive organic compounds.[5][6]
    Specific Target Organ Toxicity May cause drowsiness, dizziness, and damage to organs upon single or repeated exposure.Inferred from hazards of the 2-butanone backbone and related compounds.[1]
    Combustible Liquid Can be ignited by heat, sparks, or flames.The 2-butanone structure contributes to its flammability.

    Immediate Safety Protocols (Pre-Disposal)

    Before beginning any disposal-related activities, ensure all immediate safety measures are in place. These protocols are non-negotiable for handling this and any other reactive chemical.

    Personal Protective Equipment (PPE)

    A multi-layered approach to PPE is mandatory to prevent exposure.

    • Hand Protection : Wear impervious gloves, such as nitrile or butyl rubber. Always dispose of contaminated gloves in accordance with laboratory best practices.[6]

    • Eye/Face Protection : Use safety glasses with side shields and a face shield.[6]

    • Skin and Body Protection : A flame-resistant lab coat and a chemical-resistant apron are required. Ensure full-length pants and closed-toe shoes are worn.

    • Respiratory Protection : All handling and preparation for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]

    Spill Management

    In the event of a spill, immediate and correct action is critical.

    • Evacuate all non-essential personnel from the area.

    • Eliminate all ignition sources.[1][7]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material and contaminated debris into a designated, compatible hazardous waste container.[1][6]

    • Clean the spill area thoroughly.

    • Report the spill to your institution's Environmental Health & Safety (EHS) department.

    The Core Disposal Workflow: A Step-by-Step Protocol

    The disposal of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- must be handled as a formal hazardous waste stream. The following workflow provides a systematic approach from waste generation to final pickup.

    DisposalWorkflow A Waste Generation (Pure compound or contaminated materials) B Step 1: Waste Characterization (Identify as Reactive & Toxic Organic Waste) A->B C Step 2: Segregation (Isolate from incompatible materials, e.g., bases, oxidizers, aqueous waste) B->C D Step 3: Containerization (Use a clean, compatible, sealable container, e.g., glass or polyethylene) C->D E Step 4: Labeling (Affix 'Hazardous Waste' label. List all chemical constituents and percentages.) D->E F Step 5: Secure Storage (Store in a designated Satellite Accumulation Area (SAA). Keep container closed.) E->F G Step 6: Arrange Disposal (Submit pickup request to EHS or licensed disposal contractor) F->G

    Sources

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